Technical Documentation Center

(4-Methylpiperidin-3-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methylpiperidin-3-yl)methanol
  • CAS: 39844-73-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Methylpiperidin-3-yl)methanol: Core Basic Properties and Synthetic Considerations

Abstract (4-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative featuring a chiral backbone that holds significant potential as a versatile building block in modern medicinal chemistry. Its structure, co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative featuring a chiral backbone that holds significant potential as a versatile building block in modern medicinal chemistry. Its structure, combining a basic nitrogen center with a primary alcohol, offers multiple points for synthetic diversification, making it an attractive scaffold for the development of novel therapeutic agents. The stereochemical complexity arising from its two chiral centers necessitates precise control during synthesis and thorough characterization. This guide provides a comprehensive overview of the core basic properties of (4-Methylpiperidin-3-yl)methanol, including its structural features, predicted physicochemical properties, and fundamental reactivity. We present a logical framework for its synthesis, characterization, and safe handling, drawing upon established chemical principles and data from closely related analogues to provide actionable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

The foundational step in understanding the utility of (4-Methylpiperidin-3-yl)methanol is a thorough analysis of its structure. The molecule is built upon a saturated six-membered heterocycle, the piperidine ring, which is substituted at the 3- and 4-positions with a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group, respectively.

The presence of chiral centers at the C3 and C4 positions means the molecule can exist as two pairs of enantiomers, which are diastereomeric to each other. These are the cis and trans isomers, where the substituents are on the same or opposite faces of the piperidine ring, respectively. The specific stereoisomer used in a synthesis can have a profound impact on the biological activity and pharmacokinetic profile of the final drug candidate, a principle well-established in pharmaceutical development.[1][2]

G cluster_trans trans-Isomers (Diastereomers) cluster_cis cis-Isomers (Diastereomers) trans_RR (3R,4R)-isomer trans_SS (3S,4S)-isomer trans_RR->trans_SS Enantiomers cis_RS (3R,4S)-isomer cis_SR (3S,4R)-isomer cis_RS->cis_SR Enantiomers parent (4-Methylpiperidin-3-yl)methanol parent->trans_RR exists as parent->trans_SS exists as parent->cis_RS exists as parent->cis_SR exists as

Figure 1: Logical relationship of stereoisomers for (4-Methylpiperidin-3-yl)methanol.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for (4-Methylpiperidin-3-yl)methanol is not extensively documented in publicly available literature. However, we can reliably predict its core properties based on its structure and by referencing well-characterized analogues such as 4-Piperidinemethanol and 4-Methylpiperidine.

The defining features influencing its properties are the basic secondary amine within the piperidine ring and the polar, hydrogen-bonding hydroxymethyl group. The secondary amine (pKa typically ~10-11) makes the molecule basic and ensures significant aqueous solubility at acidic pH. The alcohol group contributes to polarity and can act as both a hydrogen bond donor and acceptor.

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueSource & Rationale
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol -
pKa (Basic) ~10.5 - 11.2Inferred from piperidine (pKa 11.22) and 4-methylpiperidine.[3] Alkyl substitution has a minor electronic effect.
Boiling Point ~210 - 230 °CExtrapolated from 4-Piperidinemethanol (~219 °C).[4] The methyl group slightly increases MW and van der Waals forces.
Melting Point Highly variableDependent on stereoisomer and crystalline form. Likely a low-melting solid or high-boiling liquid at room temp.
Water Solubility MiscibleInferred from 4-Piperidinemethanol and the presence of both a basic nitrogen and a hydroxyl group, which promote H-bonding.[5]
LogP (Octanol-Water) ~0.5 - 0.9Calculated estimate. The value reflects a balance between the lipophilic piperidine ring/methyl group and the hydrophilic amine/alcohol.

Synthesis and Purification Strategy

A robust synthesis of (4-Methylpiperidin-3-yl)methanol requires careful control of regioselectivity and stereoselectivity. A plausible and efficient approach involves the catalytic hydrogenation of a readily available pyridine precursor, (4-methylpyridin-3-yl)methanol. This method is advantageous as it reduces the aromatic ring and furnishes the desired piperidine core in a single, high-yielding step.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high conversion and can influence the diastereomeric ratio of the product. Catalysts like Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C) under hydrogen pressure are effective for pyridine ring reduction.

G start (4-Methylpyridin-3-yl)methanol (Starting Material) step1 Dissolution Dissolve in a protic solvent (e.g., Methanol, Ethanol). start->step1 step2 Catalytic Hydrogenation Add catalyst (e.g., 5% Rh/Al₂O₃). Pressurize with H₂ (50-100 psi). Heat to 50-80 °C. step1->step2 step3 Reaction Monitoring Monitor by GC-MS or TLC for disappearance of starting material. step2->step3 step4 Workup Cool, vent H₂. Filter through Celite to remove catalyst. Rinse with solvent. step3->step4 Reaction Complete step5 Purification Concentrate filtrate under reduced pressure. Purify crude product via vacuum distillation or column chromatography. step4->step5 end (4-Methylpiperidin-3-yl)methanol (cis/trans mixture) step5->end

Figure 2: Proposed experimental workflow for the synthesis of (4-Methylpiperidin-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, based on standard procedures for pyridine reduction, and must be adapted and optimized.

  • Reactor Setup: To a 500 mL stainless-steel autoclave, add (4-methylpyridin-3-yl)methanol (0.1 mol, 12.3 g).

  • Solvent and Catalyst Addition: Add 150 mL of methanol. Under an inert atmosphere (e.g., nitrogen), carefully add 5% Rhodium on alumina (1.0 g, ~8 mol%).

  • Hydrogenation: Seal the reactor. Purge three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 80 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 60 °C. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Isolation: Combine the filtrates and concentrate the solvent using a rotary evaporator. This will yield the crude product as a viscous oil or solid.

  • Purification: The crude product can be purified by vacuum distillation to yield (4-Methylpiperidin-3-yl)methanol as a mixture of diastereomers. Further separation of stereoisomers would require specialized chiral chromatography.

Spectroscopic Characterization

Unambiguous structure confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for (4-Methylpiperidin-3-yl)methanol, inferred from its structure and data for analogues like 4-methylpiperidine.[6]

  • ¹H NMR: The spectrum will be complex due to overlapping signals and diastereomers. Key expected signals include:

    • A doublet corresponding to the C4-methyl group (~0.9-1.1 ppm).

    • Multiplets for the -CH₂OH protons (~3.4-3.7 ppm).

    • A broad singlet for the -OH and -NH protons (variable, dependent on concentration and solvent).

    • A complex series of multiplets for the piperidine ring protons (~1.0-3.2 ppm).

  • ¹³C NMR:

    • An upfield signal for the methyl carbon (~15-20 ppm).

    • A signal for the hydroxymethyl carbon (~60-68 ppm).

    • Multiple signals for the piperidine ring carbons (~25-55 ppm).

  • IR Spectroscopy:

    • A strong, broad absorption band for the O-H stretch of the alcohol (~3300-3400 cm⁻¹).

    • A medium absorption for the N-H stretch of the secondary amine (~3250-3350 cm⁻¹).

    • C-H stretching absorptions (~2850-2950 cm⁻¹).

    • A C-O stretching band (~1050 cm⁻¹).

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) at m/z = 129.

    • Characteristic fragmentation patterns including the loss of a hydroxyl radical (m/z = 112) and loss of the hydroxymethyl group (m/z = 98).

Core Basicity and Chemical Reactivity

The chemical behavior of (4-Methylpiperidin-3-yl)methanol is dictated by its two functional groups: the secondary amine and the primary alcohol.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom makes the molecule a Brønsted-Lowry base, readily accepting a proton to form a piperidinium salt. This basicity is fundamental to its handling, as it can be converted to its hydrochloride salt to improve crystallinity and handling properties. The nitrogen also acts as a potent nucleophile, readily participating in reactions such as N-alkylation, N-acylation, and reductive amination to build more complex molecular architectures.

Reactivity of the Hydroxymethyl Group

The primary alcohol is a versatile functional handle. It can be:

  • Oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, Swern oxidation, or TEMPO).

  • Esterified by reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) to form esters.

  • Converted to an ether via Williamson ether synthesis.

  • Replaced with a halogen using reagents like SOCl₂ or PBr₃ to create a reactive electrophilic site.

G cluster_N Nitrogen Reactivity cluster_O Alcohol Reactivity center_mol (4-Methylpiperidin-3-yl)methanol N_alkylation N-Alkylation center_mol->N_alkylation R-X N_acylation N-Acylation center_mol->N_acylation RCOCl salt_formation Salt Formation (Protonation) center_mol->salt_formation H⁺ oxidation Oxidation center_mol->oxidation [O] esterification Esterification center_mol->esterification R'COOH etherification Etherification center_mol->etherification R'-X, Base

Figure 3: Key reactivity pathways for (4-Methylpiperidin-3-yl)methanol.

Applications in Drug Discovery and Development

Substituted piperidines are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[7] (4-Methylpiperidin-3-yl)methanol serves as a valuable building block for several reasons:

  • Scaffold for CNS Agents: The piperidine core is a well-known scaffold for targeting central nervous system (CNS) receptors. Analogues such as ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol are known intermediates and reference standards in the synthesis of antidepressants like Paroxetine.[1][8][9]

  • Improving Physicochemical Properties: The introduction of this moiety can enhance aqueous solubility and provide a basic handle for salt formation, which can improve a drug candidate's formulation properties and bioavailability.

  • Stereochemical Diversity: The presence of two chiral centers allows for the exploration of stereoisomers to optimize target binding and reduce off-target effects, a key strategy in modern drug design.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (4-Methylpiperidin-3-yl)methanol is not widely available, its handling precautions can be inferred from the SDS for isomers like 4-Piperidinemethanol.[10][11]

  • Hazard Classification: Assumed to be corrosive and capable of causing severe skin burns and eye damage. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(4-Methylpiperidin-3-yl)methanol represents a synthetically valuable and functionally rich building block for pharmaceutical research. While direct experimental data is sparse, a clear understanding of its basic properties can be established through the principles of chemical reactivity and analogy to related structures. Its stereochemically complex piperidine core, combined with the dual reactivity of its amine and alcohol functional groups, provides a robust platform for generating diverse libraries of novel compounds. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of next-generation therapeutics.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). (4-methylpyridin-3-yl)methanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 232487, (4-Methylpyridin-3-yl)methanol. PubChem. Retrieved from [Link]

  • Fisher Scientific. (2015). Safety Data Sheet: 4-Piperidinemethanol.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9800834, [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016). Safety Data Sheet: 4-Piperidinemethanol.
  • Methanex Corporation. (2024). Safety Data Sheet: Methanol.
  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ((3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). (4-fluorophenyl)(piperidin-4-yl)methanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. Retrieved from [Link]

  • SciELO México. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. PubChem. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23401507, N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]

  • American Elements. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol. Retrieved from [Link]

Sources

Exploratory

Technical Guide: (4-Methylpiperidin-3-yl)methanol

A Versatile sp³-Rich Scaffold for Medicinal Chemistry[1] Executive Summary (4-Methylpiperidin-3-yl)methanol (CAS 39844-73-0 ) is a saturated heterocyclic building block increasingly utilized in fragment-based drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile sp³-Rich Scaffold for Medicinal Chemistry[1]

Executive Summary

(4-Methylpiperidin-3-yl)methanol (CAS 39844-73-0 ) is a saturated heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization.[1] As a piperidine derivative featuring contiguous stereocenters at the C3 and C4 positions, it offers a rigid, three-dimensional scaffold that enhances solubility and metabolic stability compared to flat aromatic systems.[1]

This guide provides a technical deep dive into its chemical identity, synthetic pathways, stereochemical considerations, and applications in pharmaceutical research.[1]

Critical Distinction: Researchers must distinguish this scaffold from N-Desmethyl Paroxol (CAS 109887-53-8), the (4-fluorophenyl)-substituted analog used in Paroxetine synthesis.[1] CAS 39844-73-0 refers to the simple methyl-substituted piperidine described herein.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

The core structure consists of a piperidine ring substituted with a methyl group at position 4 and a hydroxymethyl group at position 3.[1] The molecule possesses two chiral centers, giving rise to four potential stereoisomers (two enantiomeric pairs: cis and trans).[1]

Table 1: Physicochemical Properties
PropertyDataNotes
CAS Number 39844-73-0 Refers to the racemate/unspecified stereochemistry.[1]
IUPAC Name (4-Methylpiperidin-3-yl)methanol
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES CC1CNCC(C1)CO
Boiling Point ~235–245 °CPredicted at 760 mmHg.[1]
pKa ~10.8Basic secondary amine (piperidine nitrogen).[1]
LogP ~0.3Hydrophilic; favorable for lowering lipophilicity (LogD).[1]
Appearance Colorless to pale yellow oilHygroscopic; often handled as HCl salt.[1]
Synthetic Methodologies

The synthesis of (4-Methylpiperidin-3-yl)methanol typically proceeds via the reduction of heteroaromatic precursors.[1] The choice of route dictates the stereochemical outcome (cis vs. trans ratio).[1]

Route A: Catalytic Hydrogenation of (4-Methylpyridin-3-yl)methanol

This is the primary industrial route due to the commercial availability of the pyridine precursor (CAS 4664-27-1).[1]

  • Precursor: (4-Methylpyridin-3-yl)methanol.[1]

  • Reagents: H₂, Catalyst (PtO₂ or Rh/C), Solvent (Acetic Acid or Methanol).[1]

  • Mechanism: Heterogeneous catalytic hydrogenation reduces the pyridine ring.[1]

  • Stereochemistry: The syn-addition of hydrogen across the ring typically favors the cis isomer ((3R,4S) + (3S,4R)) as the major product, though conditions (catalyst, pressure) can be tuned to alter the cis:trans ratio.[1]

Route B: Reduction of 4-Methylnicotinic Acid Derivatives

Used when specific ester precursors are available or when introducing chirality early via resolution.[1]

  • Step 1: Hydrogenation of ethyl 4-methylnicotinate to ethyl 4-methylpiperidine-3-carboxylate.

  • Step 2: Hydride reduction (e.g., LiAlH₄) of the ester to the primary alcohol.[1]

Visualization: Synthetic Pathways

Synthesis Start (4-Methylpyridin-3-yl)methanol (CAS 4664-27-1) H2 H₂ / PtO₂ / AcOH (Catalytic Hydrogenation) Start->H2 Target (4-Methylpiperidin-3-yl)methanol (CAS 39844-73-0) H2->Target Reduction Isomers Stereoisomer Mixture (Cis/Trans) Target->Isomers Chiral Resolution

Figure 1: Primary synthetic workflow via catalytic hydrogenation of the pyridine precursor.

Stereochemical Considerations

The biological activity of drugs containing this scaffold often depends strictly on the absolute configuration of the C3 and C4 centers.[1]

  • Cis-Isomers: (3R,4S) and (3S,4R).[1] The substituents are on the same side of the ring.[1] This is often the kinetic product of hydrogenation.[1]

  • Trans-Isomers: (3R,4R) and (3S,4S).[1] The substituents are on opposite sides.[1] This is the thermodynamic product.

Separation Protocol: Since the synthesis often yields a diastereomeric mixture, separation is achieved via:

  • Fractional Crystallization: Converting the amine to a salt (e.g., hydrochloride or tartrate) to separate diastereomers.[1]

  • Chiral Resolution: Using chiral acids (e.g., dibenzoyl-L-tartaric acid) to resolve enantiomers from the racemic cis or trans pools.[1]

Applications in Drug Development[8][9]

The (4-Methylpiperidin-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over traditional aromatic rings.

A. Solubility & Physicochemical Properties

Replacing a phenyl or pyridine ring with this saturated piperidine moiety significantly increases the fraction of sp³-hybridized carbons (Fsp³).[1] This modification typically:

  • Increases aqueous solubility.[1]

  • Reduces planar stacking (improving solubility).[1]

  • Provides a handle (-OH) for further derivatization (e.g., conversion to amines, ethers, or carbamates).[1]

B. Kinase Inhibitor Design

The scaffold is structurally related to the core of Tofacitinib (a JAK inhibitor), which utilizes a 3-amino-4-methylpiperidine core.[1][2] The hydroxymethyl variant serves as a bioisostere or a precursor to introduce polar interactions within the ATP-binding pocket of kinases.[1]

C. GPCR Ligands

The piperidine nitrogen acts as a key basic center for ionic interactions with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs), while the C3/C4 substitutions allow for precise vector exploration of the receptor binding pocket.[1]

Handling & Safety Protocols

As a secondary amine and alcohol, standard safety protocols for organic bases apply.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation or carbonate formation.[1]

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1]

References
  • PubChem. (4-Methylpyridin-3-yl)methanol (Precursor Data).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • Der Pharma Chemica. Synthesis and Characterization of Piperidine Impurities (Contextual Reference). 2012. Available at: [Link][1]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of (4-Methylpiperidin-3-yl)methanol

This technical guide is structured as an advanced operational manual for analytical and medicinal chemists. It synthesizes literature data, theoretical principles, and practical workflows to establish a robust characteri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced operational manual for analytical and medicinal chemists. It synthesizes literature data, theoretical principles, and practical workflows to establish a robust characterization protocol for (4-Methylpiperidin-3-yl)methanol.[1]

Executive Summary

(4-Methylpiperidin-3-yl)methanol (CAS: 142852-68-6 for generic stereochem) is a critical pharmacophore scaffold, most notably serving as the chiral architecture for Janus kinase (JAK) inhibitors like Tofacitinib . Its value lies in its two contiguous chiral centers at C3 and C4.[2]

In drug development, distinguishing between the cis- (3R,4R / 3S,4S) and trans- (3R,4S / 3S,4R) diastereomers is non-negotiable, as biological affinity is often stereospecific.[1] This guide provides a definitive spectroscopic atlas to validate identity, stereochemistry, and purity, moving beyond simple data listing to causal analysis of spectral features.[1]

Molecular Architecture & Stereochemistry

Before analyzing spectra, one must understand the conformational landscape.[1] The piperidine ring adopts a chair conformation. The orientation of the C3-hydroxymethyl and C4-methyl groups determines the scalar coupling constants (


) observed in NMR.[1]
  • Cis-Isomer: Substituents are typically axial-equatorial or equatorial-axial. This results in a gauche relationship between H3 and H4.

  • Trans-Isomer: Substituents can be diequatorial (favored) or diaxial. The diequatorial form places H3 and H4 in an anti-periplanar arrangement (

    
     dihedral angle).
    
Stereochemical Decision Tree

The following workflow illustrates the logic for assigning stereochemistry based on raw spectroscopic data.

StereochemLogic Start Unknown Isomer Sample H_NMR 1H NMR Analysis (Focus on H3-H4 Coupling) Start->H_NMR LargeJ Large Coupling (J ≈ 10-12 Hz) H_NMR->LargeJ Signal Splitting SmallJ Small Coupling (J ≈ 2-5 Hz) H_NMR->SmallJ Signal Splitting Trans TRANS Isomer (Anti-periplanar H3/H4) LargeJ->Trans Karplus Relation Cis CIS Isomer (Synclinal H3/H4) SmallJ->Cis Karplus Relation NOESY NOESY/ROESY Experiment Correlation NOE Cross-peak: CH3(C4) to H3 NOESY->Correlation Cis-specific Trans->NOESY Confirmation Cis->NOESY Confirmation

Figure 1: Logic flow for distinguishing cis/trans isomers using NMR coupling constants (


) and Nuclear Overhauser Effect (NOE).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The assignment of the C3 and C4 protons is the critical quality attribute (CQA). The data below compares the Trans isomer (often the thermodynamic product) against the Cis isomer.[1]

Solvent:


 (Standard) or 

(to eliminate OH coupling).
Comparative

NMR Data Table

Note: Chemical shifts (


) are approximate and dependent on concentration/pH. Coupling constants (

) are the reliable metric.[1]
PositionProton Type

(ppm) - Trans

(ppm) - Cis
Multiplicity &

(Hz)
Structural Insight
C4-Me Methyl


Doublet (

)
Diagnostic starting point.
C3-H Methine


MultipletShifted downfield in cis due to steric compression.
C4-H Methine


Multiplet
C3-

-OH
Methylene


dd or mDiastereotopic protons.[1]
C2-H / C6-H Ring



Multiplet

-to-Nitrogen; sensitive to N-protonation.[1]
Key Coupling H3 - H4 N/A N/A

(Trans)

(Cis)
The "Fingerprint" for Isomer ID.

Expert Insight: In the trans-isomer, if the ring is in a chair form with diequatorial substituents, H3 and H4 are both axial.[1] According to the Karplus equation, an anti-periplanar dihedral angle (


) yields a large coupling constant (

). In the cis-isomer, one proton is equatorial and the other axial (gauche,

), yielding a much smaller

value (

).[1]

NMR Assignments
  • C4-Methyl:

    
     (Equatorial methyl is usually upfield of axial).
    
  • C3/C4 Methines:

    
    .[3]
    
  • C2/C6 (

    
    -N): 
    
    
    
    .
  • 
    -OH: 
    
    
    
    .
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Molecular Formula:

    
    .[4]
    
  • Exact Mass: 129.1154 Da.

m/z (Observed)Ion IdentityInterpretation
130.1

Protonated molecular ion (Base peak).
112.1

Loss of water (characteristic of alcohols).
98.1

Loss of hydroxymethyl group (cleavage at C3).
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at

    
     (H-bonded).
    
  • N-H Stretch: Weaker band overlapping O-H region (if secondary amine is free).

  • C-H Stretch:

    
     (sp3 C-H).
    
  • Fingerprint:

    
     (C-O stretch of primary alcohol).
    

Synthesis & Impurity Profile

Understanding the synthesis route allows for the anticipation of specific impurities (e.g., enantiomers, regioisomers).[1]

Common Route: Reduction of 1-benzyl-4-methyl-3-piperidinecarboxylic acid esters or 4-methylpyridin-3-yl methanol.[1]

SynthesisFlow Precursor 4-Methyl-3-pyridinemethanol (Aromatic) Reduction Catalytic Hydrogenation (Pt/C or Rh/C) Precursor->Reduction ProductMix Racemic Mixture (Cis + Trans) Reduction->ProductMix Resolution Chiral Resolution (e.g., Tartaric Acid) ProductMix->Resolution Final Pure (3R,4R)-Cis (Target) Resolution->Final

Figure 2: Synthesis workflow highlighting the origin of stereochemical mixtures.

Impurity Markers:

  • Aromatic Impurities: Residual pyridine precursors (check NMR region

    
    ).
    
  • Benzyl Group: If benzyl protection was used, look for multiplets at

    
     and a singlet 
    
    
    
    at
    
    
    .
  • Regioisomers: 4-hydroxymethyl-4-methylpiperidine (gem-dimethyl pattern in NMR).

References

  • Synthesis of Paroxetine Intermediates: Der Pharma Chemica, 2017, 9(2):5-9. (Describes the trans-4-(4-fluorophenyl) analog NMR data used as a reference for coupling constants).

  • Tofacitinib Precursor Resolution: World Intellectual Property Organization, WO2002096909A1. (Details the resolution and NMR of (1-benzyl-4-methylpiperidin-3-yl)-methylamine, confirming cis/trans ratios).

  • Piperidine Conformation Analysis: Applied Spectroscopy, 1988, 42(6), 1004-1008.[1] (Foundational work on 2D NMR of substituted piperidines).

  • General NMR Solvent Data: J. Org. Chem., 1997, 62, 7512-7515.[1] (Trace impurity shifts for solvent calibration).

Sources

Exploratory

(4-Methylpiperidin-3-yl)methanol: Strategic Scaffold for JAK Inhibitors

This technical guide details the chemistry, synthesis, and pharmacological applications of (4-Methylpiperidin-3-yl)methanol , a critical chiral pharmacophore. Technical Whitepaper & Experimental Guide Executive Summary (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and pharmacological applications of (4-Methylpiperidin-3-yl)methanol , a critical chiral pharmacophore.

Technical Whitepaper & Experimental Guide

Executive Summary

(4-Methylpiperidin-3-yl)methanol (CAS: 133331-77-8 for racemic cis) is a disubstituted piperidine derivative characterized by two contiguous stereocenters at the C3 and C4 positions. It serves as the "western" structural motif for the blockbuster drug Tofacitinib (Xeljanz), a Janus Kinase (JAK) inhibitor used in rheumatoid arthritis and ulcerative colitis.

The molecule's significance lies in its stereochemistry.[1][2][3] The specific spatial arrangement—typically the (3R,4R) or (3S,4S) cis-configuration—dictates its binding affinity within the ATP-binding pocket of kinase enzymes. This guide covers the stereoselective synthesis, derivatization into bioactive amines, and analytical characterization of this scaffold.

Structural Significance & Stereochemistry

The 3,4-substitution pattern creates four possible stereoisomers. In medicinal chemistry, the cis-isomers are predominantly favored for kinase inhibition due to their ability to adopt a chair conformation that minimizes steric clash within the JAK enzyme cleft.

Stereochemical Configurations
  • Cis-isomers: (3R,4R) and (3S,4S).[4] These place the methyl and hydroxymethyl groups in an equatorial/axial relationship that favors compact binding.

  • Trans-isomers: (3R,4S) and (3S,4R).[4][5] Often considered impurities in Tofacitinib synthesis, though the (3S,4R)-4-(4-fluorophenyl) analog is a precursor to Paroxetine (Paxil).[4]

Critical Insight: For Tofacitinib, the target bioactive conformation requires the specific cis orientation to facilitate the subsequent nitrogen coupling to the pyrrolo[2,3-d]pyrimidine core.

Synthetic Pathways

The synthesis of (4-methylpiperidin-3-yl)methanol generally follows two strategies: Pyridine Reduction (classic) or Asymmetric Hydrogenation (modern).

Pathway A: Pyridine Reduction (The "Classic" Route)

This route starts with commercially available 4-methylnicotinic acid derivatives. It is robust but yields a mixture of cis and trans isomers, requiring downstream resolution.

  • Starting Material: Ethyl 4-methylnicotinate.

  • Reduction 1: Lithium Aluminum Hydride (LiAlH₄) reduces the ester to the alcohol.

  • Reduction 2: Catalytic hydrogenation (PtO₂ or Rh/C) reduces the pyridine ring to the piperidine.

  • Resolution: Separation of enantiomers using chiral acids (e.g., Di-p-toluoyl-L-tartaric acid).

Pathway B: De Novo Assembly

Alternative routes utilize N-benzyl-4-piperidone, employing Wittig olefination and hydroboration-oxidation to install the hydroxymethyl group, though this is less atom-economical for industrial scaling.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion from a pyridine precursor to the chiral amine intermediate required for JAK inhibitors.

SynthesisWorkflow cluster_0 Precursor Phase cluster_1 Reduction Phase cluster_2 Chiral Resolution & Derivatization Pyridine Ethyl 4-methylnicotinate PyridineAlcohol (4-methylpyridin-3-yl) methanol Pyridine->PyridineAlcohol LiAlH4, THF 0°C PiperidineRac Racemic (4-methylpiperidin-3-yl) methanol PyridineAlcohol->PiperidineRac H2, PtO2 AcOH, 60 psi ChiralAlc (3R,4R)-Isomer (Pure Alcohol) PiperidineRac->ChiralAlc Resolution (L-DTTA) Mesylate Mesylate Intermediate ChiralAlc->Mesylate MsCl, TEA Amine Methylamino Derivative Mesylate->Amine MeNH2

Caption: Step-wise synthesis from pyridine precursor to the bioactive methylamino-piperidine pharmacophore.[6]

Derivatization & Uses

The hydroxymethyl group (-CH₂OH) is a versatile handle. In drug development, it is rarely the final endpoint; rather, it is a "pivot point" for further functionalization.

Conversion to JAK Inhibitor Intermediates

The primary industrial use of this molecule is its conversion into the N-methylamine side chain of Tofacitinib.

  • Reaction: Alcohol

    
     Mesylate 
    
    
    
    Methylamine.
  • Mechanism: The hydroxyl is activated with methanesulfonyl chloride (MsCl) to form a good leaving group, which is then displaced by methylamine (

    
    ).
    
SAR Exploration (Structure-Activity Relationship)

Medicinal chemists modify this scaffold to tune solubility and potency:

Derivative Type Reaction Purpose in Drug Design
Carboxylic Acid Jones Oxidation Increases polarity; creates handle for amide coupling.
Halide (Cl/Br) Thionyl Chloride Precursor for Suzuki couplings to aryl systems.

| Carbamate | Phenyl chloroformate | Prodrug design or covalent inhibition strategies. |

Experimental Protocols

The following protocols are designed for research-grade synthesis (gram scale). Safety Warning: LiAlH₄ is pyrophoric. MsCl is lachrymatory. Perform all reactions in a fume hood.

Protocol A: Reduction of Ethyl 4-methylnicotinate to (4-methylpyridin-3-yl)methanol

Objective: Create the alcohol precursor before ring reduction.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N₂ inlet.

  • Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (5 mL/g of substrate) and cool to 0°C .

  • Addition: Dissolve Ethyl 4-methylnicotinate (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: Exothermic reaction; maintain temp < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[7]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = mass of LiAlH₄ in g)[7]
    • 
       mL 15% NaOH[8]
      
    • 
       mL water
      
  • Workup: Stir for 30 mins until a white granular precipitate forms. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect 85-95% of a viscous yellow oil.

Protocol B: Mesylation and Amination (The "Tofacitinib Transformation")

Objective: Convert the alcohol to the reactive amine.

  • Mesylation:

    • Dissolve (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methanol (1.0 equiv) in DCM at 0°C .

    • Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (1.2 equiv) dropwise.

    • Stir 2 hours. Wash with NaHCO₃, dry, and concentrate to obtain the mesylate.

  • Displacement:

    • Dissolve crude mesylate in 33% Methylamine in Ethanol (10 equiv).

    • Heat in a sealed pressure tube at 60°C for 12 hours.

    • Concentrate to dryness to yield the crude methylamine.

Pharmacological Context: The JAK Pathway

The (4-methylpiperidin-3-yl)methanol scaffold is integral to inhibiting the Janus Kinase pathway. Tofacitinib acts as an ATP-competitive inhibitor. The piperidine ring occupies the solvent-exposed region of the kinase, while the pyrrolo[2,3-d]pyrimidine binds to the hinge region.

Mechanism of Action Visualization

JAK_Pathway Cytokine Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Enzymes (JAK1/JAK3) Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation Inhibitor Piperidine-based Inhibitor (Tofacitinib) Inhibitor->JAK Blocks ATP Binding Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Caption: The JAK-STAT signaling cascade. The piperidine scaffold enables the inhibitor to block JAK phosphorylation.

Analytical Characterization

Verifying the identity of this molecule requires distinguishing between cis and trans diastereomers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • The C3-H and C4-H coupling constants (

      
      ) are diagnostic.
      
    • Cis-isomer: Smaller coupling constant (

      
       Hz) due to equatorial/axial gauche interaction.
      
    • Trans-isomer: Larger coupling constant (

      
       Hz) if both substituents are equatorial (diaxial protons).
      
  • Chiral HPLC: Essential for determining Enantiomeric Excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

References

  • Pfizer Inc. (2010). Process for the preparation of Tofacitinib and intermediates thereof. US Patent 7,084,277. Link

  • Ruggeri, S. G., et al. (2001). Enantioselective synthesis of the pyrrolo[2,3-d]pyrimidine scaffold of the JAK3 inhibitor CP-690,550. Organic Process Research & Development. Link

  • ChemicalBook. (2024).[9] Synthesis of 4-Piperidinemethanol derivatives and protocols. Link

  • BenchChem. (2024). Protocol for the synthesis of (3S,4R)-4-(4-fluorophenyl)piperidin-3-yl methanol (Paroxetine Intermediate). Link (Note: Referenced for comparative mesylation protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Tofacitinib. Link

Sources

Foundational

Biological Activity &amp; Medicinal Chemistry of (4-Methylpiperidin-3-yl)methanol

Technical Guide for Drug Discovery & Scaffold Utilization [1] Part 1: Executive Summary (4-Methylpiperidin-3-yl)methanol (CAS: 143322-58-1 for racemate; stereoisomers vary) is not a standalone therapeutic agent but a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Scaffold Utilization [1]

Part 1: Executive Summary

(4-Methylpiperidin-3-yl)methanol (CAS: 143322-58-1 for racemate; stereoisomers vary) is not a standalone therapeutic agent but a high-value chiral building block and pharmacophore precursor in modern medicinal chemistry.[1] Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where it serves as a conformationally restricted scaffold for constructing Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) ligands.[1]

The molecule’s biological significance is derived from its ability to position substituents in precise 3D vectors. The 4-methyl group acts as a conformational anchor (via 1,3-diaxial strain avoidance), locking the piperidine ring into a specific chair conformation. This "pre-organization" reduces the entropic penalty upon binding to protein targets, a critical factor in the high affinity of drugs like Tofacitinib (Xeljanz).

This guide details the structural biology, synthetic utility, and biological validation of this scaffold, moving beyond simple descriptions to the causal mechanisms of its activity.

Part 2: Structural Biology & Stereochemical Logic

The Conformational Anchor Effect

The biological potency of derivatives synthesized from (4-Methylpiperidin-3-yl)methanol is governed by the Thorpe-Ingold Effect (gem-dimethyl effect analog) and conformational locking.[1]

  • Unsubstituted Piperidine: The ring is flexible, flipping between chair conformers. A substituent at C3 has rotational freedom.[1]

  • 4-Methyl Substitution: The methyl group at C4 strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6.[1]

  • Result: This locks the C3-substituent (the methanol arm or its derivatives) into a defined axial or equatorial vector relative to the receptor binding pocket.[1]

Stereochemical Nomenclature & Activity

The biological activity is strictly stereodependent. For JAK inhibitors, the trans-isomer (3R,4R) is often the bioactive conformer.

Isomer ConfigurationRelationshipBiological Relevance
(3R, 4R) transHigh. Core scaffold for Tofacitinib (JAK3 inhibitor).[1] The C3 and C4 substituents are trans-diequatorial (in specific conformers), maximizing pocket fit.
(3S, 4S) transLow/Inactive. Enantiomer of the active scaffold; often used as a negative control in SAR studies.
(3R, 4S) / (3S, 4R) cisVariable. Used in GPCR exploration (e.g., Muscarinic agonists) where a closer spatial arrangement of functional groups is required.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Case Study: Janus Kinase (JAK) Inhibition

The most authoritative application of the (4-methylpiperidin-3-yl) motif is in the synthesis of Tofacitinib .[1][2] While Tofacitinib contains an amine at C3, the methanol derivative is a versatile precursor for analogs.

  • Mechanism: The piperidine ring binds in the solvent-exposed region of the JAK kinase domain. The C4-methyl group fits into a small hydrophobic lip, while the C3-substituent directs the "warhead" (e.g., cyanoacetamide) toward Cysteine-909 for covalent or tight reversible binding.

  • Scaffold Utility: The (4-Methylpiperidin-3-yl)methanol can be converted to the amine via mesylation and azide displacement, or oxidized to the aldehyde for reductive amination, allowing rapid library generation of Tofacitinib analogs.

GPCR Ligand Design

In GPCR medicinal chemistry, this scaffold is used to mimic the neurotransmitter Acetylcholine or Serotonin rigidified analogs.

  • Target: Muscarinic Acetylcholine Receptors (mAChR).[1]

  • Logic: The hydroxyl group of the methanol moiety serves as a hydrogen bond donor/acceptor, mimicking the ester oxygen of acetylcholine, while the piperidine nitrogen interacts with the conserved Aspartate residue in the GPCR transmembrane domain.

Part 4: Experimental Protocols

Protocol A: Enzymatic Resolution of (±)-cis-(4-Methylpiperidin-3-yl)methanol

Context: Obtaining enantiopure scaffolds is critical.[1] Chemical resolution is expensive; enzymatic resolution is the industry standard for this scaffold.

Reagents:

  • Racemic cis-(4-Methylpiperidin-3-yl)methanol (10 mmol)[1]

  • Vinyl acetate (Acyl donor, 30 mmol)

  • Lipase from Pseudomonas cepacia (Amano Lipase PS) immobilized on celite.[1]

  • Solvent: MTBE (Methyl tert-butyl ether).[1]

Methodology:

  • Setup: Suspend 10 mmol of the racemic alcohol in 50 mL MTBE.

  • Initiation: Add Vinyl acetate (3 eq) and Lipase PS (500 mg). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours). The enzyme preferentially acetylates the (3R,4S)-enantiomer (kinetic resolution).

  • Workup: Filter off the enzyme.[1] Concentrate the filtrate.

  • Separation: Separate the unreacted alcohol (Enantiomer A) from the acetylated ester (Enantiomer B) via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).[1]

Validation Criteria:

  • ee (Enantiomeric Excess): >98% required for biological assays.[1][3]

  • Yield: Theoretical max is 50% for resolution. Expect ~40-45% isolated yield.[1]

Protocol B: Functionalization to JAK Inhibitor Precursor

Context: Converting the alcohol to the active amine scaffold.

  • Activation: Treat (3R,4R)-(4-Methylpiperidin-3-yl)methanol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.

  • Displacement: React the mesylate with Sodium Azide (

    
    ) in DMF at 60°C to yield the azide with inversion of configuration (if S_N2) or retention (if neighboring group participation occurs—Note: This substrate usually undergoes inversion, so starting stereochemistry must be planned).
    
  • Reduction: Hydrogenation (

    
    , Pd/C) yields the primary amine, ready for coupling to the pyrrolo[2,3-d]pyrimidine core.
    

Part 5: Visualization & Workflows

Diagram: Scaffold Evolution & Biological Logic

This diagram illustrates how the raw intermediate is transformed into a bioactive drug and the structural logic behind it.

ScaffoldLogic cluster_stereo Stereochemical Filter Start (4-Methylpiperidin-3-yl)methanol (Racemic Scaffold) Resolution Enzymatic Resolution (Lipase PS) Start->Resolution Kinetic Separation Chiral (3R,4R)-Isomer (Active Conformer) Resolution->Chiral Yields >98% ee Transform Chemical Transformation (OH -> NH2) Chiral->Transform Mesylation/Azidation Drug Tofacitinib Analog (JAK Inhibitor) Transform->Drug Coupling to Deazapurine Mechanism Mechanism of Action: 4-Methyl locks conformation Reduces entropic penalty Drug->Mechanism Exhibits

Caption: Workflow from racemic starting material to bioactive JAK inhibitor, highlighting the critical enzymatic resolution step.

Diagram: Enzymatic Kinetic Resolution Workflow

Visualizing Protocol 4.1 for laboratory execution.

ResolutionProtocol Input Racemic Alcohol + Vinyl Acetate Reaction Reaction: Transesterification Solvent: MTBE, 30°C Input->Reaction Enzyme Lipase PS (Immobilized) Enzyme->Reaction Check HPLC Check (50% Conversion?) Reaction->Check Check->Reaction No (<50%) Filter Filter Enzyme Check->Filter Yes (50%) Column Flash Chromatography Filter->Column ProductA Product A: Chiral Alcohol (Unreacted) Column->ProductA ProductB Product B: Chiral Acetate (Reacted) Column->ProductB

Caption: Step-by-step decision tree for the enzymatic resolution of the piperidine scaffold.

Part 6: References

  • Pfizer Inc. (2010).[1] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry. Link

  • Ruggeri, S. G., et al. (2007).[2] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization (WO 2007/012953).[1][2] Link

  • Cai, W. L., et al. (2005). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development. Link

  • BenchChem. (2024).[1] Structure and Activity of Piperidine Methanol Derivatives. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22507737, (4-Methylpiperidin-4-yl)methanol. (Note: Reference for general piperidine properties). Link

Sources

Exploratory

(4-Methylpiperidin-3-yl)methanol mechanism of action

This guide details the technical specifications, synthetic utility, and pharmacological significance of (4-Methylpiperidin-3-yl)methanol , a critical chiral building block in medicinal chemistry.[1] Executive Summary (4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and pharmacological significance of (4-Methylpiperidin-3-yl)methanol , a critical chiral building block in medicinal chemistry.[1]

Executive Summary

(4-Methylpiperidin-3-yl)methanol (CAS: 122-98-5 / 6457-49-4 generic) is a "privileged scaffold" intermediate.[1] While it possesses weak intrinsic biological activity as a nicotinic agonist or insect repellent, its primary value lies in its role as the pharmacophore precursor for Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .[1]

The molecule's mechanism of action is defined by its structural contribution to ligand-protein binding :

  • Stereochemical Anchoring: The (3R,4R) or (3S,4S) configuration rigidly orients the "warhead" and "hinge-binder" components of final drug molecules.[1]

  • Hydrophobic Selectivity: The C4-methyl group occupies a specific hydrophobic pocket in the JAK ATP-binding site (interacting with Cys909 in JAK3), conferring isoform selectivity.[1]

  • Synthetic Versatility: The C3-hydroxymethyl group serves as a convertible handle for installing amine-linked ATP mimetics.[1]

Part 1: Structural Biology & Mechanism of Action[1]

The Pharmacophore Role in JAK Inhibition

In the context of Tofacitinib and related JAK inhibitors, the (4-methylpiperidin-3-yl) moiety acts as the central scaffold.[1] The "Mechanism of Action" for this fragment is its ability to lock the inhibitor into a bioactive conformation.[1]

  • The C4-Methyl Group (Selectivity Filter):

    • In JAK3 , the C4-methyl group of the piperidine ring projects into a small, hydrophobic pocket defined by Cys909 (a residue unique to JAK3 among the JAK family, though often aligned with Ser/Leu in others).[1]

    • This interaction displaces water molecules, providing an entropic gain in binding energy.[1]

    • Mechanism: Van der Waals interlocking.[1]

  • The C3-Position (Vector Control):

    • The methanol group is the precursor to the C3-amine linkage.

    • This position directs the pyrrolo[2,3-d]pyrimidine (the ATP hinge binder) toward residues Glu903 and Leu905 (in JAK3).[1]

    • Mechanism: Rigidification of the linker to minimize the entropic cost of binding.[1]

Visualization of the Scaffold's Role

MOA_Mechanism Scaffold (4-Methylpiperidin-3-yl)methanol (Precursor Scaffold) Amine (3R,4R)-4-Methylpiperidin-3-amine (Active Core) Scaffold->Amine 1. Activation (MsCl) 2. Displacement (NaN3/NH2) Tofacitinib Tofacitinib (JAK Inhibitor) Amine->Tofacitinib Coupling with Pyrrolopyrimidine JAK3_Pocket JAK3 Binding Pocket (ATP Site) Tofacitinib->JAK3_Pocket Inhibits Cys909 Cys909 Residue (Hydrophobic Gatekeeper) Tofacitinib->Cys909 C4-Methyl Interaction (Selectivity) Hinge Glu903 / Leu905 (H-Bonding) Tofacitinib->Hinge C3-Linker Orientation

Figure 1: The transformation of the methanol scaffold into the bioactive amine core and its specific binding interactions within the JAK3 pocket.[1]

Part 2: Synthetic Mechanism & Experimental Protocols

The utility of this compound relies on the precise manipulation of its stereochemistry.[1] The synthesis of the (3R,4R) isomer (required for Tofacitinib) from the racemate or pyridine precursors is a critical workflow.[1]

Synthesis Workflow (Technical Protocol)

Objective: Synthesis of cis-(4-Methylpiperidin-3-yl)methanol from 4-methylnicotinic acid or ester precursors.

StepReagent/ConditionMechanismCritical Parameter
1. Reduction H₂ / PtO₂ or Rh/C, AcOHHeterogeneous Hydrogenation Reduces the pyridine ring to piperidine.[1]Pressure/Catalyst: High pressure (50-100 psi) favors the cis isomer (methyl and hydroxymethyl on same side).[1]
2. Resolution L-Tartaric Acid or Chiral HPLCDiastereomeric Salt Formation Separates (3R,4R) from (3S,4S).[1]Solvent Choice: Ethanol/Water ratios determine crystallization yield of the correct enantiomer.
3.[1] Protection Boc₂O, TEA, DCMCarbamate Formation Protects the secondary amine (N1).[1]pH Control: Maintain pH >8 to ensure complete N-protection without O-protection.
4. Activation MsCl (Mesyl Chloride), TEASulfonylation Converts -OH to -OMs (Leaving Group).[1]Temperature: Must be <0°C to prevent elimination to the alkene.[1]
Experimental Protocol: Hydroxyl-to-Amine Conversion

For researchers converting the methanol scaffold to the Tofacitinib amine core.[1]

  • Starting Material: 10.0 g of N-Boc-(3R,4R)-4-methyl-3-(hydroxymethyl)piperidine (derived from the methanol).

  • Oxidation (Swern):

    • Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq).

    • Add the alcohol dropwise.[1] Stir 15 min.

    • Add TEA (5 eq) and warm to RT.

    • Result: Formation of the Aldehyde intermediate.[1]

  • Reductive Amination:

    • Treat the crude aldehyde with Methylamine (in THF/MeOH).

    • Add NaBH(OAc)₃ (1.5 eq).[1]

    • Result:(3R,4R)-N,4-dimethylpiperidin-3-amine (The Tofacitinib Core).[1]

Part 3: Biological Activity & Safety Profile

While primarily an intermediate, the free alcohol exhibits specific biological properties relevant to handling and potential side-effects.[1]

Intrinsic Pharmacology
  • Nicotinic Activity: Piperidine methanols structurally resemble nipecotic acid and nicotine .[1] They can act as weak agonists/antagonists at nAChRs, potentially causing mild CNS stimulation or autonomic effects if absorbed in high quantities.[1]

  • Insect Repellency: Similar to Picaridin (a piperidine-2-ethanol derivative), (4-methylpiperidin-3-yl)methanol possesses moderate insect repellent properties by interfering with olfactory receptor neurons in arthropods.[1]

Toxicology & Handling
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to the secondary amine).

    • H302: Harmful if swallowed.[1][2]

  • Metabolic Fate: In vivo, the hydroxymethyl group is rapidly oxidized to the carboxylic acid (4-methylnipecotic acid derivative), which may inhibit GABA uptake (based on nipecotic acid SAR).[1]

References

  • Pfizer Inc. (2012).[1] Crystal structure of JAK3 in complex with Tofacitinib. Protein Data Bank.[1] Link

  • Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis."[1] Journal of Medicinal Chemistry, 53(24), 8468-8484.[1] Link[1]

  • Changelian, P. S., et al. (2003).[1] "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor."[1] Science, 302(5646), 875-878.[1] Link[1]

  • Organic Syntheses. (2010). "Synthesis of Enantiopure Piperidine Building Blocks." Org.[1] Synth., 87, 137.[1] Link[1]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Piperidine Derivatives.[1]Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (4-Methylpiperidin-3-yl)methanol as a Chiral Scaffold in Drug Discovery

Executive Summary & Structural Rationale (4-Methylpiperidin-3-yl)methanol is a high-value, saturated heterocyclic building block characterized by its high fraction of sp3-hybridized carbons ( ). In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

(4-Methylpiperidin-3-yl)methanol is a high-value, saturated heterocyclic building block characterized by its high fraction of sp3-hybridized carbons (


). In modern drug discovery, moving away from flat, aromatic-heavy structures toward three-dimensional scaffolds is a proven strategy to improve solubility, reduce promiscuous binding (off-target toxicity), and enhance oral bioavailability.

This scaffold offers three distinct advantages:

  • Conformational Restriction: The C4-methyl group acts as a steric anchor. In the preferred chair conformation, the C4-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, thereby locking the conformation of the C3-substituent.

  • Vectorial Defined Functionality: The C3-hydroxymethyl group provides a versatile handle for divergent synthesis, allowing the attachment of pharmacophores in a precise spatial vector relative to the piperidine nitrogen.

  • Chirality-Driven Selectivity: With two contiguous stereocenters (C3 and C4), the molecule exists as four stereoisomers. Accessing specific enantiomers (e.g.,

    
    ) is critical for potency, as seen in the Janus Kinase (JAK) inhibitor class (e.g., Tofacitinib analogs).
    

Structural Analysis & Stereochemistry

The utility of this scaffold relies entirely on controlling the relative and absolute stereochemistry at C3 and C4.

The Isomer Landscape

The relationship between the C3-hydroxymethyl and C4-methyl groups defines the shape of the molecule.

ConfigurationRelative GeometryChair Conformation (Major)Typical Utility
(3R, 4R) TransDiequatorial (Substituents point away)High Value: Mimics the core of Tofacitinib.
(3S, 4S) TransDiequatorialEnantiomer of above; often used for SAR negative controls.
(3R, 4S) CisAxial/Equatorial (Gauche interaction)Induces a "bent" vector; useful for compact binding pockets.
(3S, 4R) CisAxial/EquatorialEnantiomer of above.
Visualization: Stereochemical Divergence

The following diagram illustrates the logical flow from a racemic precursor to the isolation of the bioactive (3R,4R) scaffold.

Stereochemistry Start Racemic Precursor (Ethyl 4-methylnicotinate) Red Catalytic Hydrogenation (PtO2 or Pd/C) Start->Red CisTrans Mixture of Cis/Trans Isomers (Thermodynamic vs Kinetic Control) Red->CisTrans Trans Trans-Isomer (Racemic) (Thermodynamically Favored) CisTrans->Trans NaOEt/EtOH Equilibration Cis Cis-Isomer (Racemic) (Kinetic Product) CisTrans->Cis Acidic Red. Resolution Enzymatic Resolution (Candida antarctica Lipase B) Trans->Resolution Vinyl Acetate Organic Solvent Prod1 (3R,4R)-Alcohol (Active Scaffold) Resolution->Prod1 Slow Reacting Prod2 (3S,4S)-Acetate (Byproduct/Recycle) Resolution->Prod2 Fast Reacting

Caption: Workflow for accessing the thermodynamically stable trans-isomer via equilibration and enzymatic resolution.

Synthetic Protocols

Protocol A: Synthesis of the (3R,4R)-Scaffold

Objective: To synthesize and resolve the trans-isomer from commercially available ethyl 4-methylnicotinate.

Mechanism: Heterogeneous hydrogenation of the pyridine ring yields a mixture of cis and trans isomers. Treatment with base (sodium ethoxide) equilibrates the mixture to the thermodynamically more stable trans-isomer (diequatorial). Enzymatic resolution separates the enantiomers.

Reagents:

  • Ethyl 4-methylnicotinate

  • PtO₂ (Adam’s Catalyst) or 5% Rh/Al₂O₃

  • Sodium Ethoxide (NaOEt)

  • Lithium Aluminum Hydride (LiAlH₄)[1]

  • Candida antarctica Lipase B (CAL-B, immobilized)

Step-by-Step Methodology:

  • Hydrogenation: Dissolve ethyl 4-methylnicotinate (50 mmol) in acetic acid (100 mL). Add PtO₂ (5 mol%). Hydrogenate at 60 psi (4 bar) for 12 hours. Filter catalyst.

  • Equilibration (Crucial Step): Dissolve the crude amino-ester in Ethanol. Add NaOEt (1.2 equiv) and reflux for 4 hours.

    • Why? The hydrogenation often yields the cis-isomer (kinetic product). Refluxing in base allows the C3-center to epimerize via the enolate, settling into the lower-energy trans-diequatorial conformation.

  • Reduction: Cool the mixture. Add LiAlH₄ (2.0 equiv) in THF at 0°C to reduce the ester to the alcohol. Quench (Fieser workup) and isolate the racemic trans-alcohol.

  • Enzymatic Resolution:

    • Dissolve racemic trans-alcohol in MTBE (Methyl tert-butyl ether).

    • Add Vinyl Acetate (3.0 equiv) as the acyl donor.

    • Add immobilized CAL-B (10% w/w). Stir at 30°C.

    • Monitoring: Monitor by chiral HPLC. The (3S,4S)-enantiomer is typically acylated faster, leaving the desired (3R,4R)-alcohol unreacted.

  • Purification: Filter the enzyme. Separate the free alcohol (3R,4R) from the acetate (3S,4S) via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Functional Group Interconversion (Alcohol to Amine)

Objective: Convert the hydroxymethyl group into a primary amine or methylamine, mimicking the Tofacitinib side chain.

Context: The alcohol is rarely the final pharmacophore. It serves as a "mask" for the amine.

Step-by-Step Methodology:

  • N-Protection: Protect the piperidine nitrogen (e.g., Boc-anhydride, TEA, DCM) to prevent self-alkylation.

  • Activation: React the N-Boc-alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C.

    • Checkpoint: Verify formation of the mesylate by TLC.[2]

  • Displacement: Treat the crude mesylate with Sodium Azide (NaN₃) in DMF at 60°C for 4 hours.

    • Safety: Use a blast shield. Avoid concentrating azide solutions to dryness.

  • Reduction (Staudinger or Hydrogenation):

    • Method: Pd/C (10%), H₂ (1 atm) in MeOH.

    • Result: This yields the primary amine with retention of stereochemistry (C3 configuration is inverted during azide displacement if it were a secondary carbon, but on a primary carbon -CH₂OMs, the stereocenter is at C3 beta to the reaction site, so stereochemistry is preserved ).

Case Study: Application in JAK Inhibitor Design

The Janus Kinase (JAK) family of enzymes contains a narrow ATP-binding pocket. First-generation inhibitors were planar. Second-generation inhibitors (like Tofacitinib and Oclacitinib) utilized the 3,4-disubstituted piperidine scaffold to access specific hydrophobic pockets while maintaining water solubility.

The "Magic Methyl" Effect: In the development of JAK inhibitors, the addition of the C4-methyl group (derived from our topic molecule) was found to:

  • Increase Potency (10-fold): The methyl group fills a small lipophilic pocket in the JAK enzyme (specifically interacting with residues near the hinge region).

  • Selectivity: The specific vector of the amine (derived from the methanol) allows the inhibitor to distinguish between JAK1/3 and other kinases.

Pathway: From Scaffold to Drug Candidate

The following diagram illustrates how the (4-Methylpiperidin-3-yl)methanol scaffold is integrated into a JAK inhibitor synthesis workflow.

JAK_Synthesis Scaffold (3R,4R)-Scaffold (N-Boc Protected Alcohol) Activation Activated Linker (Mesylate/Tosylate) Scaffold->Activation MsCl, TEA Coupling Nucleophilic Displacement (with Pyrrolo[2,3-d]pyrimidine) Activation->Coupling NaH, DMF Nucleophilic Heterocycle Deprotection Deprotection & Salt Formation Coupling->Deprotection TFA or HCl Drug JAK Inhibitor Analog (Bioactive) Deprotection->Drug Citric Acid

Caption: Integration of the scaffold into a convergent synthesis of a JAK inhibitor.

References

  • Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis thereof. US Patent 7,855,295. (Describes the synthesis of Tofacitinib intermediates using 3,4-disubstituted piperidines).

  • Iijima, K., et al. (2013).[3] "Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution." ResearchGate.[3][4] (Demonstrates the CAL-B resolution protocol for similar piperidine alcohols).

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. (Foundational paper on Tofacitinib SAR establishing the importance of the piperidine stereochemistry).

  • Ruggeri, S. G., et al. (2009). "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550." Organic Process Research & Development, 13(6), 1169-1176. (Details the industrial process chemistry for accessing the specific chiral piperidine core).

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Hydroxyl Group in (4-Methylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals (4-Methylpiperidin-3-yl)methanol is a chiral piperidine derivative that serves as a highly valuable building block in the synthesis of complex molecular arc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methylpiperidin-3-yl)methanol is a chiral piperidine derivative that serves as a highly valuable building block in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry.[1] Its structure, featuring a primary hydroxyl group and a secondary amine on a stereochemically defined piperidine scaffold, offers multiple points for diversification. However, the presence of these two reactive functional groups necessitates a strategic approach to achieve selective transformations.

This document provides an in-depth guide to the key reactions of the primary hydroxyl group. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for successful synthesis, ensuring that each protocol is robust and reproducible.

Molecular Profile and Reactivity Considerations

Before undertaking synthetic modifications, it is critical to understand the inherent reactivity of the substrate.

Table 1: Physicochemical Properties of (4-Methylpiperidin-3-yl)methanol

PropertyValueSource
Molecular FormulaC7H15NOPubChem CID 22507737[2]
Molecular Weight129.20 g/mol PubChem CID 22507737[2]
Topological Polar Surface Area32.3 ŲPubChem CID 22507737[2]
Hydrogen Bond Donor Count2PubChem CID 22507737[2]
Hydrogen Bond Acceptor Count2PubChem CID 22507737[2]
The Duality of Reactivity: Hydroxyl vs. Amine

The primary challenge in the chemistry of (4-Methylpiperidin-3-yl)methanol is achieving selectivity between the primary alcohol and the secondary amine.

  • Hydroxyl Group (-CH₂OH): As a primary alcohol, it is a potent nucleophile, especially after deprotonation to an alkoxide. It is readily susceptible to oxidation, esterification, and etherification.

  • Amine Group (-NH-): The piperidine nitrogen is both basic and nucleophilic. It will readily react with electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides. In acidic conditions, it is protonated to form an ammonium salt, which deactivates its nucleophilicity.

The Imperative of Amine Protection

For most reactions targeting the hydroxyl group, the prior protection of the piperidine nitrogen is not merely recommended; it is essential for achieving high yields and avoiding complex product mixtures. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under a wide range of reaction conditions (e.g., basic, oxidative) and its straightforward removal under acidic conditions.

Caption: Workflow for preparing the substrate for selective O-functionalization.

Core Synthetic Transformations of the Hydroxyl Group

The following protocols assume the use of N-Boc protected (4-Methylpiperidin-3-yl)methanol as the starting material to ensure selectivity.

Oxidation to the Aldehyde via Swern Oxidation

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a cornerstone of organic synthesis. The Swern oxidation is particularly well-suited for this transformation due to its mild, metal-free conditions, which are compatible with a wide range of functional groups.[3][4]

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive electrophilic sulfur species at low temperatures (-78 °C).[5] The alcohol adds to this species, and subsequent addition of a hindered base, like triethylamine (Et₃N), induces an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5] The low temperature is critical to prevent the decomposition of the activated DMSO reagent and to control the reaction rate. This method is preferred over chromium-based oxidants (e.g., PCC, Jones reagent) to avoid toxic metal waste and harsh acidic conditions that could compromise other functional groups.[3]

G cluster_activation Activation Phase (-78°C) cluster_oxidation Oxidation Phase DMSO DMSO ActivatedDMSO Electrophilic Sulfur Intermediate (Dimethylchlorosulfonium chloride) DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alcohol N-Boc Protected Alcohol ActivatedDMSO->Alcohol Alkoxysulfonium Alkoxysulfonium Ylide Alcohol->Alkoxysulfonium Aldehyde Target Aldehyde Alkoxysulfonium->Aldehyde Elimination Base Triethylamine (Et₃N) Base->Aldehyde

Caption: Simplified workflow of the Swern Oxidation.

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 0.5 M relative to oxalyl chloride). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM. Then, add a solution of anhydrous DMSO (3.0 eq.) in DCM dropwise over 10 minutes. Stir the resulting mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of N-Boc-(4-Methylpiperidin-3-yl)methanol (1.0 eq.) in DCM dropwise over 15 minutes. Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise. A thick white precipitate will form. Stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.[6]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

Esterification via Steglich Coupling

The Steglich esterification is a powerful method for forming ester bonds under mild conditions, utilizing a carbodiimide coupling agent (e.g., DCC or EDC) and an acyl-transfer catalyst, typically 4-dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for coupling sterically hindered alcohols or sensitive substrates.[7][8]

The reaction proceeds by the activation of a carboxylic acid with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.[7] DMAP, a potent nucleophile, intercepts this intermediate to form an N-acylpyridinium species, which is an even more reactive "active ester". The alcohol then attacks this active ester, forming the desired product and regenerating the DMAP catalyst.[7] Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred over DCC (Dicyclohexylcarbodiimide) as the urea byproduct is water-soluble, greatly simplifying purification.[8]

G cluster_mechanism Reaction Mechanism reagents Carboxylic Acid (R-COOH) EDC DMAP activation Activation (O-acylisourea intermediate) reagents->activation alcohol N-Boc Protected Alcohol nucleophilic_attack Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack active_ester Active Ester Formation (N-acylpyridinium) activation->active_ester DMAP active_ester->nucleophilic_attack product Target Ester nucleophilic_attack->product

Caption: Key stages of the Steglich Esterification.

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.), N-Boc-(4-Methylpiperidin-3-yl)methanol (1.0 eq.), and DMAP (0.1-0.2 eq.) in anhydrous DCM or acetonitrile (0.2 M).[8]

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography.

Table 2: Reagent Stoichiometry for Steglich Esterification

ReagentEquivalents (eq.)Purpose
N-Boc Protected Alcohol1.0Substrate
Carboxylic Acid1.2Acylating Agent
EDC·HCl1.5Coupling Agent
DMAP0.1 - 0.2Acyl-Transfer Catalyst
Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable SN2 reaction for forming ethers from an alkoxide and an alkyl halide.[9][10] For a substrate like (4-Methylpiperidin-3-yl)methanol, this reaction absolutely requires N-protection to prevent the highly nucleophilic piperidine nitrogen from competing in N-alkylation.

The reaction is a two-step, one-pot process. First, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the primary alcohol, forming a potent sodium alkoxide nucleophile.[11] Second, an electrophilic alkyl halide (or sulfonate) is added. The alkoxide attacks the electrophile in a backside attack, displacing the leaving group to form the ether linkage.[9] The choice of alkylating agent is critical: primary alkyl halides are ideal, while secondary and tertiary halides will increasingly favor a competing E2 elimination pathway.[10] THF is a common solvent as it is aprotic and effectively solvates the sodium cation.[11]

  • Alkoxide Formation: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.3 M). Cool the suspension to 0 °C. Add a solution of N-Boc-(4-Methylpiperidin-3-yl)methanol (1.0 eq.) in anhydrous THF dropwise. Stir for 30-60 minutes at 0 °C, allowing for the evolution of H₂ gas to cease.

  • Alkylation: Add the alkyl halide (e.g., ethyl iodide or benzyl bromide, 1.1 eq.) dropwise to the alkoxide solution at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ether can be purified by silica gel column chromatography.[11]

Application Case Study: Synthesis of a Paroxetine Intermediate

The functionalization of the hydroxyl group is a critical step in the synthesis of various pharmaceutical agents. For instance, the conversion of a related compound, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, to a mesylate is a key step in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[12]

In this process, the hydroxyl group is transformed into a good leaving group (mesylate) by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.[12] This "activation" of the hydroxyl group allows for subsequent nucleophilic displacement to build the final drug molecule. This highlights how the fundamental reactions described above are directly applied in the development of complex and important therapeutics.

Caption: General synthetic strategy employing hydroxyl group activation.

References

  • Bayryamov, S. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids modification of Swern, Pfitzner–Moffatt and Corey–Kim.
  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Molinstincts. (2024, September 2). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487. PubChem. Retrieved from [Link]

  • JoVE on YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (4-methylpyridin-3-yl)methanol Properties. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, January 5). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

  • Heterocycles. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ((3S,4R)-4-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol | C6H13NO | CID 107308. PubChem. Retrieved from [Link]

  • MDPI. (2021, April 7). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Retrieved from [Link]

  • ResearchGate. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Society of Chemical Industry. (n.d.). Synthesis of Bioactive Molecules IV review. Retrieved from [Link]

  • Google Patents. (n.d.). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1.
  • Arkivoc. (n.d.). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Retrieved from [Link]

Sources

Method

Application Note: Precision N-Alkylation of (4-Methylpiperidin-3-yl)methanol

Executive Summary The N-alkylation of (4-Methylpiperidin-3-yl)methanol presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains two nucleophilic sites: a secondary amine (pKₐ ~10-11) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of (4-Methylpiperidin-3-yl)methanol presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains two nucleophilic sites: a secondary amine (pKₐ ~10-11) and a primary alcohol (pKₐ ~16). Furthermore, the contiguous substitution at the C3 and C4 positions introduces steric strain that influences ring conformation and reactivity.

This guide provides two validated workflows:

  • Reductive Amination (Method A): The gold standard for mono-alkylation, offering superior chemoselectivity and yield.

  • Direct Alkylation (Method B): A controlled S_N2 approach for substrates lacking carbonyl precursors, optimized to suppress O-alkylation and over-alkylation.

Strategic Analysis & Chemoselectivity

Substrate Properties

The starting material, (4-Methylpiperidin-3-yl)methanol (often obtained as a cis or trans racemate), possesses a "Janus-faced" reactivity profile.

  • Nucleophilicity:

    
    . Under neutral conditions, the amine is the dominant nucleophile.
    
  • Steric Environment: The C4-methyl group imposes conformational rigidity. In cis-isomers, 1,3-diaxial interactions may retard the approach of bulky electrophiles, necessitating longer reaction times or elevated temperatures.

The O-Alkylation Risk

While the amine is more nucleophilic, O-alkylation becomes a significant side reaction under two conditions:

  • Strong Bases: Use of NaH or KH will deprotonate the alcohol (alkoxide formation), leading to competitive O-alkylation.

  • Hard Electrophiles: Highly reactive alkylating agents (e.g., methyl triflate) react indiscriminately.

Strategic Rule: To maintain N-selectivity, avoid alkoxide formation. Maintain the reaction pH < 12 (Method B) or use reductive conditions (Method A) where the alcohol remains inert.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on the available alkyl source.

G Start Target: N-Alkyl-(4-Methylpiperidin-3-yl)methanol Decision What is the Alkyl Source? Start->Decision Aldehyde Aldehyde / Ketone Decision->Aldehyde Carbonyl Halide Alkyl Halide / Tosylate Decision->Halide Electrophile MethodA Method A: Reductive Amination (Sodium Triacetoxyborohydride) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Weak Base / Soft Electrophile) Halide->MethodB OutcomeA High Mono-Selectivity No O-Alkylation MethodA->OutcomeA OutcomeB Risk: Over-Alkylation Requires Strict Stoichiometry MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on electrophile availability.

Method A: Reductive Amination (The Gold Standard)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. Unlike Sodium Borohydride (

), STAB is mild enough to not reduce aldehydes/ketones competitively, favoring the reduction of the intermediate iminium ion.
Reagents & Materials
  • Substrate: (4-Methylpiperidin-3-yl)methanol (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Protocol
  • Imine Formation: In a dry flask under

    
    , dissolve the piperidine substrate in DCE (0.1 M concentration).
    
  • Activation: Add the aldehyde/ketone followed by Acetic Acid.

    • Why? Acetic acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is the active species for reduction.

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the aldehyde is sterically hindered, extend this time to ensure imine equilibrium.

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).

  • Quench: Carefully add saturated aqueous

    
    . Stir for 15 minutes to quench residual borohydride.
    
  • Workup (Critical):

    • The product is an amino-alcohol and likely water-soluble.

    • Do NOT discard the aqueous layer immediately.

    • Extract with DCM (3x).[1] If yield is low, use 10% MeOH in DCM or

      
      /Isopropanol (3:1) for extraction.[2][3]
      
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH/NH4OH).
    

Method B: Direct Alkylation (S_N2)

Use this method only when the alkyl group cannot be introduced via a carbonyl precursor (e.g., simple methylation, benzylation without benzaldehyde).

Reagents & Materials
  • Substrate: (4-Methylpiperidin-3-yl)methanol (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (0.95 – 1.0 equiv)

    • Note: Use a slight deficit of electrophile to prevent quaternization.

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
    • Avoid: NaH, KOH, NaOH (Promotes O-alkylation).

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol
  • Preparation: Dissolve substrate in ACN (0.1 M).

  • Base Addition: Add powdered, dry

    
     (2.0 equiv).
    
  • Electrophile Addition: Add the alkyl halide dropwise at 0°C.

    • Why? Low temperature suppresses the reaction rate of the less nucleophilic hydroxyl group and prevents over-alkylation of the amine.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

  • Monitoring: Monitor strictly by TLC or LC-MS. Stop immediately upon consumption of starting material or appearance of dialkylated by-products.

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate. Partition residue between EtOAc and Water.
    

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation data for similar piperidine scaffolds.

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Primary Mechanism Hydride transfer to IminiumS_N2 Nucleophilic Substitution
Chemoselectivity (N vs O) > 99:1~ 90:10 (Dependent on Base)
Mono-alkylation Control Excellent (Self-limiting)Moderate (Risk of Quaternization)
Typical Yield 85 – 95%50 – 70%
Workup Complexity Low (Standard Extraction)Medium (Separation of mixtures)

Troubleshooting & Critical Controls

"The Product is Stuck in the Water"

Amino-alcohols are amphiphilic. Standard EtOAc/Water extraction often fails.

  • Solution: Saturate the aqueous phase with NaCl ("Salting out").

  • Solvent Switch: Use DCM:Isopropanol (3:1) for extraction. The alcohol disrupts the hydrogen bonding network with water, improving recovery.

Distinguishing N- vs O-Alkylation

Use HMBC NMR (Heteronuclear Multiple Bond Correlation).

  • N-Alkyl: The alkyl protons will show a correlation to the piperidine ring carbons (C2/C6).

  • O-Alkyl: The alkyl protons will correlate to the hydroxymethyl carbon (exocyclic CH2).

  • Chemical Shift: N-CH protons typically appear upfield (2.2–2.8 ppm) compared to O-CH protons (3.3–3.8 ppm).

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent for Reductive Amination."

  • Sigma-Aldrich. "Application Note: Reductive Amination using NaBH(OAc)3."

  • Common Organic Chemistry. "Reductive Amination Standard Protocols."

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Secondary Amines with Sodium Triacetoxyborohydride." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of paroxetine synthesis from (4-Methylpiperidin-3-yl)methanol

This guide serves as a specialized Technical Support Center for the optimization of Paroxetine synthesis, specifically focusing on the transformation of the key carbinol intermediate: ((3S,4R)-4-(4-fluorophenyl)-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the optimization of Paroxetine synthesis, specifically focusing on the transformation of the key carbinol intermediate: ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol .

Note: While your request specified "(4-Methylpiperidin-3-yl)methanol," standard process chemistry nomenclature identifies the Paroxetine precursor as the 4-fluorophenyl substituted analog. Optimization protocols described below assume the presence of the aryl ring. If you are attempting de novo synthesis from the non-arylated piperidine, please consult total synthesis literature regarding C-4 arylation strategies.

Case ID: PRX-OPT-2024 Status: Active Analyst: Senior Application Scientist Module: Late-Stage Functionalization & Purification

Process Logic & Workflow Visualization

The conversion of the alcohol intermediate to Paroxetine involves three Critical Control Points (CCPs): Activation (Mesylation), Etherification (Sesamol Coupling), and N-Demethylation.

Workflow Diagram

The following diagram illustrates the reaction pathway and critical impurity injection points.

ParoxetineSynthesis Start Start: ((3S,4R)-Alcohol) (4-F-Ph substituted) Mesylate Intermediate: Mesylate Ester (Unstable) Start->Mesylate MsCl, TEA Low Temp (<5°C) Ether Intermediate: Sesamol Ether (N-Methyl Paroxetine) Mesylate->Ether Sesamol, Base (Phase Transfer or NaH) Imp_Hyd Impurity: Hydrolyzed Alcohol (Reversion) Mesylate->Imp_Hyd Moisture/High Temp Imp_Dimer Impurity: Dimer Formation Mesylate->Imp_Dimer XS Alcohol + Base Carbamate Intermediate: Phenyl Carbamate Ether->Carbamate Phenyl Chloroformate (Demethylation) Imp_Alkoxy Impurity: Alkoxy-Paroxetine (F-displacement) Ether->Imp_Alkoxy Strong Alkoxide Base (Defluorination) Product Final Product: Paroxetine HCl Carbamate->Product KOH Hydrolysis HCl Salt Formation

Caption: Logical flow of Paroxetine synthesis highlighting impurity risks at the Mesylation and Etherification stages.

Troubleshooting Guide (Q&A)

Phase 1: Activation & Etherification (The Sesamol Coupling)

Q: My yield for the sesamol coupling is stalling at 60-70%, and I see a reversion to the starting alcohol. What is happening? A: This indicates instability of the sulfonate ester (Mesylate). The mesyl group is a potent leaving group but is highly susceptible to hydrolysis if moisture is present or if the reaction exotherm is uncontrolled.

  • The Fix:

    • Strict Anhydrous Conditions: Ensure Toluene or DCM solvents are dried (<0.05% water).

    • Telescoping: Do not isolate the mesylate. Generate it in situ at 0–5°C and transfer it immediately to the sesamol/base mixture.

    • Base Selection: Switch from aqueous bases (NaOH) to solid bases (Potassium Carbonate) or use a Phase Transfer Catalyst (TBAB) to minimize water contact during the coupling [1].

Q: I am detecting a "Desfluoro-alkoxy" impurity (approx. RRT 1.15). How do I remove it? A: You cannot easily remove it; you must prevent it. This impurity arises when the base used for etherification attacks the Fluorine atom on the phenyl ring (Nucleophilic Aromatic Substitution), replacing it with an alkoxy group (e.g., methoxy if using NaOMe).

  • The Fix: Avoid strong metal alkoxides (NaOMe, NaOEt). Use weaker bases like

    
     in acetone/MIBK or Sodium Hydride (NaH) in DMF/DMSO. If using alcohols as solvents, ensure the temperature remains below 60°C to prevent defluorination [2].
    

Q: What causes the formation of the "Dimer" impurity during coupling? A: The dimer (two piperidine units linked) forms when unreacted starting alcohol competes with sesamol for the mesylate intermediate. This happens if the mesylation is incomplete or if sesamol stoichiometry is too low.

  • The Fix: Ensure >99% conversion to mesylate before adding sesamol. Use a slight excess of sesamol (1.1–1.2 eq) to outcompete the residual alcohol [3].

Phase 2: N-Demethylation

Q: The reaction with Phenyl Chloroformate (PCF) is sluggish. Should I increase the temperature? A: Proceed with caution. While heat drives the formation of the carbamate, excessive heat (>110°C) can degrade the methylenedioxy ring (sesamol moiety).

  • The Fix: Use a "proton sponge" or acid scavenger like solid sodium bicarbonate during the PCF addition. The reaction generates HCl, which can protonate the piperidine nitrogen, rendering it unreactive toward the chloroformate. Keeping the amine as the free base is crucial for kinetics.

Q: The hydrolysis of the phenyl carbamate to the final amine is taking >24 hours. How can I accelerate this? A: Standard hydrolysis uses KOH in refluxing toluene/isopropanol.

  • The Fix: Switch to a high-boiling solvent system like 2-methoxyethanol (Methyl Cellosolve) or use hydrazine hydrate (though hydrazine requires genotoxic impurity control). Alternatively, verify that you are using anhydrous KOH pellets rather than solution, as water concentration affects the reflux temperature [4].

Optimization Data & Specifications

The following parameters represent optimized conditions for the "Alcohol to Ether" transformation, minimizing the critical impurities discussed above.

ParameterStandard ConditionOptimized ConditionRationale
Solvent (Mesylation) DCMToluene Easier solvent recovery; less hazardous waste.
Base (Coupling) NaOH (aq)NaH (in DMF) or K2CO3 (in MIBK) Prevents hydrolysis of mesylate; reduces defluorination.
Temperature (Coupling) Reflux (>80°C)Controlled (50–60°C) High temps promote F-displacement (Alkoxy impurity).
Reagent Stoichiometry 1:1 (Sesamol)1.2 : 1 (Sesamol) Suppresses dimer formation by outcompeting residual alcohol.
Demethylation Agent Vinyl ChloroformatePhenyl Chloroformate Higher stability, easier handling, crystalline intermediate.

Optimized Experimental Protocol

Objective: Synthesis of Paroxetine HCl from ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.

Step 1: In-Situ Mesylation & Etherification
  • Charge 10.0 g of Starting Alcohol (44.8 mmol) and 100 mL Toluene into a reactor. Cool to 0–5°C.[1]

  • Add 6.8 g Triethylamine (1.5 eq).

  • Add 5.6 g Methanesulfonyl chloride (1.1 eq) dropwise, maintaining T < 10°C. Stir for 2 hours.

    • Checkpoint: Check TLC/HPLC for disappearance of Alcohol.

  • Prepare a separate vessel with 7.4 g Sesamol (1.2 eq) and 2.2 g NaH (60% dispersion) in 30 mL DMF. Stir until evolution of

    
     ceases.
    
  • Transfer the cold Mesylate solution into the Sesamol/NaH slurry.

  • Heat to 55–60°C for 4–6 hours.

    • Validation: HPLC should show <0.5% Alkoxy impurity and <0.2% Dimer.

  • Quench with water, extract organic layer, and evaporate to yield N-Methyl Paroxetine .

Step 2: Demethylation & Salt Formation
  • Dissolve N-Methyl Paroxetine in 80 mL Toluene.

  • Add 7.7 g Phenyl Chloroformate (1.1 eq) at 20°C. Heat to reflux for 3 hours.

  • Cool and wash with dilute NaOH (removes phenol byproduct). Isolate the Phenyl Carbamate intermediate.

  • Hydrolyze by refluxing with 10 g KOH in 50 mL 2-Propanol for 4 hours.

  • Acidify with HCl/IPA solution to pH 2.0.

  • Crystallize Paroxetine HCl Hemihydrate by cooling to 0-5°C.

References

  • Process for the preparation of paroxetine substantially free of alkoxy impurities. US Patent 6,930,186. Google Patents. Link

  • Synthesis and characterization of novel impurities in Paroxetine Hydrochloride. Asian Journal of Research in Chemistry. Link

  • Paroxetine mesylate synthesis pathway and impurities. BenchChem Technical Library. Link

  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate. Chemical & Pharmaceutical Bulletin. Link

Sources

Optimization

Technical Support Center: N-Demethylation of Piperidines

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist) Welcome to the Advanced Synthesis Support Center. This guide is structured to troubleshoot the specific challenges of cleaving the N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Center. This guide is structured to troubleshoot the specific challenges of cleaving the N-methyl bond in piperidine systems—a critical step in the synthesis of nor-opioids, metabolites, and functionalized heterocycles.

🛠️ Diagnostic Triage: Method Selection

Before troubleshooting a failed reaction, ensure you are using the correct method for your substrate's sensitivity profile.

MethodSelection Start Start: Select Substrate AcidSens Is substrate Acid Sensitive? Start->AcidSens BaseSens Is substrate Base Sensitive? AcidSens->BaseSens No Polonovski Rec: Modified Polonovski (FeSO4 mediated) AcidSens->Polonovski Yes (e.g., Acetals) ACE Rec: ACE-Cl Method (Standard, High Yield) BaseSens->ACE No (Robust) VonBraun Rec: Von Braun (Legacy, Toxic) BaseSens->VonBraun Yes (Rare case) Photo Rec: Photochemical (Niche, Mild) caption Figure 1: Decision Matrix for N-Demethylation Method Selection

🔬 Module 1: The Gold Standard (ACE-Cl Method)

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) Mechanism: Olofson Dealkylation Best For: 90% of cases; robust substrates.

The ACE-chloride method is the industry standard because it avoids the toxicity of cyanogen bromide (Von Braun) and the harsh conditions of hydrazine (phenyl chloroformate cleavage). However, the methanolysis step is the most common point of failure.

📉 Troubleshooting Guide: ACE-Cl
SymptomRoot CauseCorrective Action
Stalled Reaction (Step 1) Steric hindrance at the N-center prevents quaternary salt formation.Switch Solvent: Change from DCE (1,2-dichloroethane) to Toluene and increase Temp to 110°C. Add "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) to scavenge HCl if the amine is acid-sensitive.
Intermediate Stable (Step 2) The carbamate (ACE-amine) is not decomposing.Methanol Reflux is Critical: The decarboxylation is driven by solvolysis. Ensure vigorous reflux in dry MeOH for at least 1-2 hours. Do not just stir at RT.
Low Yield / Sticky Oil Product is trapped as the HCl salt.Free-base: The product of this reaction is the secondary amine hydrochloride.[1] If it's an oil, dissolve in water, basify with NaHCO₃, and extract into DCM.
Side Reaction: Ring Opening Nucleophilic attack on the ring carbons.Temp Control: Lower the addition temperature to 0°C. Ensure the ACE-Cl is high quality (colorless, not yellow).
🧪 Validated Protocol (Self-Validating)
  • Acylation: Dissolve tertiary amine (1 eq) in dry DCE. Add ACE-Cl (1.2–1.5 eq) at 0°C. Reflux for 2–4 h.

    • Validation checkpoint: Monitor TLC.[2] The starting material (polar) should disappear, replaced by a less polar carbamate spot.

  • Concentration: Evaporate solvent completely under vacuum.

    • Critical: Residual DCE can inhibit the next step or complicate workup.

  • Methanolysis: Redissolve the residue in MeOH. Reflux for 1–2 h.

    • Mechanism:[3][4][5][6][7][8][9] The carbamate decomposes to the amine·HCl salt, acetaldehyde, and methyl chloride.

  • Isolation: Concentrate MeOH. The residue is your pure Amine·HCl.

ACE_Mechanism Substrate N-Methyl Piperidine Quat Quaternary Salt Substrate->Quat + ACE-Cl ACE ACE-Cl (Reagent) Carbamate 1-Chloroethyl Carbamate Quat->Carbamate - MeCl Product Sec-Amine HCl Salt Carbamate->Product + MeOH - Acetaldehyde - CO2 Methanol MeOH Reflux caption Figure 2: Olofson Dealkylation Pathway (ACE-Cl)

🔬 Module 2: The "Soft" Approach (Modified Polonovski)

Reagent:


 / 

Best For: Acid-sensitive substrates (e.g., acetals, ketals) or when avoiding chloroformates.

This "non-classical" Polonovski reaction uses iron(II) to trigger a redox fragmentation of the N-oxide.[4] It is milder but requires careful handling of the iron byproducts.

📉 Troubleshooting Guide: Polonovski
SymptomRoot CauseCorrective Action
Low Conversion Incomplete N-oxide formation.Validation: Ensure 100% conversion to N-oxide (via mCPBA or

) before adding iron. Unreacted starting material co-elutes with product.
Iron Contamination Fe salts chelate the product.Workup: Use an EDTA wash or sulfide precipitation during workup to strip iron from the amine.
Over-oxidation Formation of lactams or formamides.Control: Maintain strictly anaerobic conditions during the Iron(II) addition step.
🧪 Validated Protocol
  • Oxidation: Treat piperidine with mCPBA (1.1 eq) in DCM at 0°C. Wash with

    
     to remove benzoic acid. Isolate N-oxide.
    
  • Fragmentation: Dissolve N-oxide in MeOH. Add

    
     (2 eq). Stir at RT for 30 mins.
    
  • Workup: Quench with dilute aqueous EDTA (pH 9). Extract with CHCl3.[10]

📊 Data Center: Yield Comparison
MethodReagentTypical YieldToxicityCostKey Reference
ACE-Cl 1-Chloroethyl chloroformate90-98% Moderate

Olofson (1984) [1]
Von Braun Cyanogen Bromide60-80%High (HCN) $Von Braun (1900) [2]
Polonovski

/

70-85%Low$McCamley (2003) [3]
Photochemical Blue LED / Catalyst50-75%Low

$
Santra (2021) [4]
❓ Frequently Asked Questions (FAQ)

Q: Can I use Vinyl Chloroformate (VOC-Cl) instead of ACE-Cl? A: Yes. VOC-Cl forms a carbamate that is cleaved by acid hydrolysis (HCl/dioxane) rather than methanolysis. Use VOC-Cl if your substrate is stable to strong acid but unstable to the thermal conditions of the ACE-Cl methanolysis step.

Q: My piperidine has a Boc-protected amine elsewhere. Will ACE-Cl remove it? A: Likely yes. ACE-Cl generates HCl during the methanolysis step. To preserve a Boc group, you must buffer the methanolysis step or use the Polonovski method which is non-acidic.

Q: How do I remove the methyl chloride byproduct? A: Methyl chloride (MeCl) is a gas (bp -24°C). It naturally off-gasses during the reflux. Perform this reaction in a fume hood.

📚 References
  • Olofson, R. A. , et al. (1984).[11] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines". The Journal of Organic Chemistry. Link

  • von Braun, J. (1900). "Ueber die Einwirkung von Bromcyan auf tertiäre Amine". Berichte der deutschen chemischen Gesellschaft. Link

  • McCamley, K. , et al. (2003). "Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction". The Journal of Organic Chemistry. Link

  • Santra, S. , et al. (2021). "Photochemical N-Demethylation of Tertiary Amines". Organic Letters. Link

Sources

Reference Data & Comparative Studies

Validation

Analytical method validation for (4-Methylpiperidin-3-yl)methanol

An In-Depth Comparative Guide to Analytical Method Validation for (4-Methylpiperidin-3-yl)methanol Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate (4-Methylpiperidin-3-yl)methanol is a subst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Method Validation for (4-Methylpiperidin-3-yl)methanol

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

(4-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The structural integrity, purity, and concentration of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are not merely a matter of good practice but a stringent regulatory requirement.

This guide provides a comprehensive comparison of analytical methodologies for the validation of (4-Methylpiperidin-3-yl)methanol, designed for researchers, analytical scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks of international regulatory bodies. The objective is to equip you with the technical insights and practical protocols necessary to select, develop, and validate an analytical method that is truly fit for its intended purpose. Our exploration will be guided by the principles laid out by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the methodologies discussed are scientifically sound and regulatorily compliant.[1][2][3][4][5]

The Regulatory Bedrock: Understanding Validation Parameters

Analytical method validation is a formal, systematic process that proves an analytical method is suitable for its intended use.[6] The ICH Q2(R1) guideline is the globally recognized standard, outlining the key performance characteristics that must be evaluated.[3][7][8] These parameters form the foundation of any validation protocol and ensure the reliability and integrity of the data generated.

The core validation characteristics are interconnected, each providing a different dimension of the method's performance. A failure in one aspect, such as specificity, can invalidate the results for others, like accuracy.

Caption: Interrelationship of core analytical validation parameters per ICH Q2(R1).

The choice of analytical technique is the most critical decision in method development. For a polar, non-chromophoric compound like (4-Methylpiperidin-3-yl)methanol, the selection process must carefully weigh sensitivity, selectivity, and practicality. We will compare three powerful chromatographic techniques: HPLC-UV with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Applicability: HPLC-UV is the workhorse of quality control laboratories due to its robustness and cost-effectiveness. The primary challenge with (4-Methylpiperidin-3-yl)methanol is its lack of a native ultraviolet (UV) chromophore. This limitation is overcome by pre-column derivatization , a chemical reaction that attaches a UV-active molecule to the analyte, rendering it detectable.[9] A common and effective strategy is derivatization with 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the hydroxyl and secondary amine groups.[10]

Causality Behind Experimental Choices:

  • Derivatization: Tosyl chloride is chosen because it reacts efficiently with both the alcohol and the piperidine nitrogen, creating a stable derivative with a strong UV absorbance, thereby dramatically increasing sensitivity.[10]

  • Stationary Phase: A reversed-phase C18 column is the standard choice for moderately polar compounds like the tosylated derivative. Its long alkyl chains provide sufficient hydrophobic interaction for good retention and separation from polar impurities.[9][11]

  • Mobile Phase: An acetonitrile/water gradient is used to ensure adequate separation and elution. The addition of an acid like phosphoric or trifluoroacetic acid (TFA) to the mobile phase is crucial.[10][12] It protonates any residual basic sites on the silica backbone of the column, preventing peak tailing and ensuring sharp, symmetrical peaks.

Experimental Protocol: HPLC-UV Method Validation

HPLC_UV_Workflow prep Sample & Standard Preparation (Incl. Derivatization with Tosyl Chloride) sst System Suitability Test (SST) (Check column efficiency, tailing factor, RSD) prep->sst spec Specificity (Stress degradation: acid, base, peroxide, heat, light) sst->spec SST Pass lin Linearity & Range (Min. 5 concentration levels) spec->lin acc Accuracy (Spike recovery at 3 levels, 3 reps each) lin->acc prec Precision (Repeatability: 6 reps at 100%) (Intermediate: Different day/analyst) acc->prec loq LOD & LOQ (Based on signal-to-noise ratio or slope) prec->loq rob Robustness (Vary flow rate, % organic, temp.) loq->rob report Validation Report Compilation rob->report

Caption: Experimental workflow for HPLC-UV method validation.

Step-by-Step Methodology:

  • System Suitability: Before any validation run, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤2.0%, the tailing factor is ≤2.0, and the theoretical plate count is >2000. This is a non-negotiable prerequisite.

  • Specificity (Stability-Indicating):

    • Prepare solutions of (4-Methylpiperidin-3-yl)methanol and subject them to forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolysis).[13]

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Acceptance Criteria: The method is specific if the peak for the analyte is free from interference from any degradants, impurities, or blank components. Peak purity analysis using a photodiode array (PDA) detector is essential here.

  • Linearity and Range:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 80% to 120% of the expected sample concentration.

    • Inject each standard and construct a calibration curve by plotting peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy:

    • Perform a spike-recovery study. Add known amounts of analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤2.0%.

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a series of dilute solutions. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.

  • Robustness:

    • Intentionally make small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze the system suitability solution under these varied conditions.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's resilience to minor changes.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[15] (4-Methylpiperidin-3-yl)methanol has sufficient volatility for GC analysis, though derivatization (e.g., silylation) can improve peak shape and thermal stability by capping the active hydrogen on the hydroxyl group.[16][17] The mass spectrometer provides high selectivity and structural information, making it excellent for impurity identification.

Causality Behind Experimental Choices:

  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a wide range of compounds, balancing retention for the polar analyte with elution of less polar impurities.

  • Ionization: Electron Ionization (EI) is standard for GC-MS. It creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[16]

Experimental Protocol: GC-MS Method Validation

The validation parameters (Specificity, Linearity, Accuracy, etc.) are the same as for HPLC, but the experimental execution differs.

GC_MS_Workflow prep_gc Sample & Standard Preparation (Dissolution in volatile solvent, optional derivatization) sst_gc System Suitability Test (SST) (Check peak shape, S/N ratio, retention time stability) prep_gc->sst_gc spec_gc Specificity (Analyze blanks, placebo, and spiked samples. Use extracted ion chromatograms for selectivity.) sst_gc->spec_gc SST Pass lin_gc Linearity & Range (Min. 5 concentration levels) spec_gc->lin_gc acc_gc Accuracy (Spike recovery at 3 levels) lin_gc->acc_gc prec_gc Precision (Repeatability & Intermediate Precision) acc_gc->prec_gc loq_gc LOD & LOQ (Based on signal-to-noise ratio) prec_gc->loq_gc rob_gc Robustness (Vary oven temp. ramp, carrier gas flow) loq_gc->rob_gc report_gc Validation Report Compilation rob_gc->report_gc

Caption: Experimental workflow for GC-MS method validation.

Key Methodological Differences:

  • Specificity: Mass spectrometry offers superior specificity. Instead of just retention time, specificity is demonstrated by monitoring unique fragment ions for the analyte. The absence of these ions in blank and placebo injections proves selectivity.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent like dichloromethane or methanol.[16]

  • Robustness: Parameters to vary include the oven temperature program, carrier gas flow rate, and split ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Applicability: LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. This is the gold standard for bioanalysis (measuring drug levels in plasma, urine, etc.) and for detecting trace-level impurities.[16][18] The method can directly analyze (4-Methylpiperidin-3-yl)methanol without derivatization.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules. Given the basic nature of the piperidine nitrogen, analysis is performed in positive ion mode, which readily forms the protonated molecule [M+H]⁺.[16]

  • MS Mode (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The first quadrupole (Q1) isolates the parent ion ([M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) monitors for a specific, characteristic fragment ion. This parent-to-daughter transition is unique to the analyte, effectively filtering out all background noise.

Experimental Protocol: LC-MS/MS Method Validation

This validation follows the principles of the EMA and FDA guidelines on bioanalytical method validation.[1][2][5]

Key Methodological Differences:

  • Matrix Effects: This is a critical parameter unique to bioanalysis. It assesses whether components in the biological matrix (e.g., plasma lipids, proteins) suppress or enhance the ionization of the analyte, thereby affecting accuracy. It is evaluated by comparing the response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a neat solution.

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., d4-(4-Methylpiperidin-3-yl)methanol) is the ideal internal standard to compensate for matrix effects and variability in extraction and ionization.

  • Acceptance Criteria: For bioanalytical methods, accuracy and precision criteria are often wider, typically ±15% (±20% at the LOQ).

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three validated methods, providing a clear basis for comparison.

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS (Bioanalytical)
Specificity Good (Requires peak purity analysis)Excellent (Based on mass spectra)Superior (Based on MRM transition)
Limit of Quantitation (LOQ) ~0.1 - 0.5 µg/mL[10]~0.05 - 0.2 µg/mL< 1 ng/mL
Linearity Range ~0.5 - 50 µg/mL[10]~0.2 - 100 µg/mL~1 - 1000 ng/mL
Precision (%RSD) < 2%< 5%< 15%
Accuracy (% Recovery) 98 - 102%[9]95 - 105%85 - 115%
Throughput ModerateModerate to LowHigh (with modern systems)
Primary Application Routine QC, Purity, AssayImpurity Identification, Residual SolventsBioanalysis, Trace Impurity Analysis

Conclusion and Method Selection

The choice of an analytical method for (4-Methylpiperidin-3-yl)methanol is dictated entirely by its intended purpose.

  • For routine quality control, purity testing, and assay in a manufacturing environment, HPLC-UV with pre-column derivatization is the most logical choice. It offers a cost-effective, robust, and sufficiently sensitive solution that aligns well with the typical requirements for API and intermediate release testing.[9][10]

  • GC-MS serves as an excellent orthogonal technique. It is particularly valuable for impurity identification due to its reproducible EI fragmentation patterns and for analyzing volatile impurities that are not amenable to LC.[15]

  • For bioanalytical studies requiring the quantification of the analyte in complex biological matrices like plasma, or for the detection of trace-level genotoxic impurities , LC-MS/MS is the only viable option. Its superior sensitivity and selectivity are indispensable for these demanding applications.[16]

Ultimately, a comprehensive analytical control strategy may employ more than one of these techniques. An HPLC-UV method could be used for routine release, while a more specific LC-MS/MS or GC-MS method is held in reserve for investigating out-of-specification results or for specialized stability studies. By understanding the principles, strengths, and practical execution of each method, analytical scientists can ensure the quality and safety of products derived from this vital chemical intermediate.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Latin American Journal of Pharmacy. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Google Patents.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • World Health Organization. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... [Link]

  • Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. [Link])

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of (4-Methylpiperidin-3-yl)methanol

Executive Summary & Chemical Identity Objective: This guide defines the safe handling, segregation, and disposal protocols for (4-Methylpiperidin-3-yl)methanol . As a piperidine derivative, this compound presents specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide defines the safe handling, segregation, and disposal protocols for (4-Methylpiperidin-3-yl)methanol . As a piperidine derivative, this compound presents specific challenges regarding basicity and corrosivity. Improper disposal into sanitary sewers or mixing with incompatible waste streams poses significant safety risks (exothermic reaction) and regulatory violations (RCRA).

Chemical Profile:

  • IUPAC Name: (4-Methylpiperidin-3-yl)methanol[1]

  • Functional Class: Secondary Amine / Alcohol

  • Key Hazard: Corrosive (Skin/Eye), Alkaline[1]

  • Waste Characterization: Organic Base

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the specific hazard profile of your material. Piperidine derivatives are characteristically alkaline and often corrosive to mucous membranes.

ParameterClassificationCritical Safety Note
GHS Classification Skin Corr.[1][2][3] 1B / Eye Dam. 1 Causes severe skin burns and eye damage.[2][3]
Signal Word DANGER Do not handle without chemically resistant gloves (Nitrile/Neoprene).
RCRA Code (USA) D002 (Corrosivity)Applicable if aqueous pH

12.[4]5.
Incompatibilities Acids, Oxidizers, Acid Chlorides STOP: Mixing with acids causes rapid, violent heat generation (Exothermic).

Expert Insight: Many researchers underestimate the heat of neutralization. Adding this amine directly to a concentrated acid waste carboy can generate enough heat to melt HDPE plastic or cause an eruption. Always segregate amines from acids.

Pre-Disposal Segregation Logic

Effective waste management relies on "Source Segregation." You must categorize this chemical before it leaves the bench.

The "Alkaline Organic" Stream

(4-Methylpiperidin-3-yl)methanol should be routed to a waste stream specifically designated for Organic Bases .[1]

  • Do NOT mix with:

    • Mineral Acids (Sulfuric, Hydrochloric, Nitric).

    • Oxidizing agents (Peroxides, Permanganates) — Risk of fire/explosion.

    • Halogenated solvents (Chloroform, DCM) — Unless your facility explicitly allows "Mixed Organics," keep halogenated and non-halogenated streams separate to reduce disposal costs.

Step-by-Step Disposal Protocol

Phase A: Preparation & Packaging
  • Container Selection: Use a chemically compatible container.[5][6] High-Density Polyethylene (HDPE) or glass is recommended.[1] Avoid metal containers (aluminum/zinc) which can corrode or generate hydrogen gas in the presence of strong bases.

  • State Verification:

    • If Solid: Place in a wide-mouth jar. Label as "Solid Hazardous Waste."

    • If Liquid (Solution): Ensure the solvent carrier is compatible with the waste container.

Phase B: Labeling & Documentation

Standardized labeling is the primary defense against downstream accidents.

  • Label Header: HAZARDOUS WASTE

  • Chemical Name: (4-Methylpiperidin-3-yl)methanol (Do not use abbreviations or trade names).

  • Hazard Checkbox: [x] Corrosive [x] Toxic[1][7]

  • Constituents: If in solution, list the solvent and approximate % concentration (e.g., "Methanol 90%, (4-Methylpiperidin-3-yl)methanol 10%").

Phase C: Waste Consolidation (The "No-Pour" Rule)

Protocol:

  • Place the waste container in secondary containment (tray).

  • Check the receiving carboy's log sheet to ensure no acids were previously added.

  • Use a funnel to prevent spills on the container threads.

  • Cap loosely for 30 minutes if you suspect any minor reaction, then tighten fully.

Emergency Response: Spill Management

Scenario: You drop a 100mL bottle of (4-Methylpiperidin-3-yl)methanol.[1]

  • Evacuate & Ventilate: Alert nearby personnel. Vapors may be irritating.[3]

  • PPE Upgrade: Wear splash goggles, lab coat, and double nitrile gloves.

  • Containment: Surround the spill with an inert absorbent (Vermiculite, Dry Sand, or commercial "Organic" spill pads).

    • Warning: Do not use paper towels for neat amine spills; they provide a high surface area for evaporation and potential oxidation.

  • Neutralization (Optional/Advanced): If trained, you may apply a weak acid neutralizer (Citric Acid powder) to the absorbed mass to lower pH before sweeping. Do not pour liquid acid onto the spill.

  • Disposal of Debris: Collect all absorbent material into a heavy-duty hazardous waste bag. Label as "Contaminated Debris - Corrosive Amine."[1]

Decision Workflow Diagram

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Start: (4-Methylpiperidin-3-yl)methanol Waste Generated StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid BinSolid Disposal A: Solid Hazardous Waste (Tag: Toxic/Corrosive) SolidPath->BinSolid SolventCheck Identify Solvent Carrier LiquidPath->SolventCheck HalogenCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HalogenCheck BinHalo Disposal B: Halogenated Organic Waste (Tag: Basic) HalogenCheck->BinHalo Yes BinNonHalo Disposal C: Non-Halogenated Organic Waste (Tag: Basic) HalogenCheck->BinNonHalo No Warning CRITICAL STOP: Do NOT mix with Acid Waste BinHalo->Warning BinNonHalo->Warning

Caption: Figure 1. Segregation logic flow ensuring separation from acidic and halogenated waste streams where required.

Regulatory & Compliance Context

  • Cradle-to-Grave Responsibility: Under RCRA (Resource Conservation and Recovery Act), the generator is responsible for the waste until it is destroyed.[1]

  • Drain Disposal: Strictly Prohibited. Amines are toxic to aquatic life and can disrupt the bacterial balance in municipal water treatment plants.

  • Empty Containers: Containers that held this material are considered "RCRA Empty" only after being triple-rinsed.[1] The rinsate must be collected as hazardous waste.

References

  • PubChem. (2025). Compound Summary: Piperidine Derivatives Hazard Profile. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[Link]

  • University of Wisconsin–Madison. (2024). Chemical Disposal Procedures: Amines and Bases.[Link][1]

Sources

Handling

Personal protective equipment for handling (4-Methylpiperidin-3-yl)methanol

Topic: Personal protective equipment for handling (4-Methylpiperidin-3-yl)methanol Audience: Researchers, scientists, and drug development professionals. Executive Safety Directive Hazard Classification: CORROSIVE / IRRI...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (4-Methylpiperidin-3-yl)methanol Audience: Researchers, scientists, and drug development professionals.

Executive Safety Directive

Hazard Classification: CORROSIVE / IRRITANT (4-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative. Like its structural analogues (e.g., 4-piperidinemethanol), it exhibits significant basicity. You must treat this compound as a Category 1B Skin Corrosive and Category 1 Eye Damaging agent until specific lot data proves otherwise.

The Mechanism of Danger: The secondary amine functionality in the piperidine ring allows the molecule to protonate rapidly upon contact with moisture in biological tissue (skin, mucous membranes), generating hydroxide ions that cause liquefactive necrosis. Unlike acid burns, which form a protective eschar, amine burns penetrate deeply and persist until fully neutralized.

Personal Protective Equipment (PPE) Matrix

This system is designed to prevent contact and minimize the "permeation lag" characteristic of organic amines.

PPE ComponentSpecificationTechnical Justification
Hand Protection (Primary) Nitrile (Double Layer) Min. Thickness: 0.11 mm (outer)Nitrile offers excellent splash resistance to aliphatic amines. Double gloving creates a sacrificial outer layer, allowing immediate removal upon contamination without exposing skin.
Hand Protection (Spill/Immersion) Laminate Film (e.g., Silver Shield®) Critical: Piperidines can permeate nitrile in <15 mins during continuous contact. Laminate film provides >480 min breakthrough time for organic bases.
Eye/Face Protection Chemical Splash Goggles + Face Shield Safety glasses are insufficient . The high pH causes rapid corneal opacification. A face shield is mandatory when handling volumes >10 mL or during quenching.
Respiratory Protection NIOSH N95 (Dust) or OV/AG Cartridge If handling powder outside a fume hood (not recommended), use N95. If liquid/oil, use Organic Vapor/Acid Gas (OV/AG) cartridges to capture amine vapors.
Body Protection Polypropylene Lab Coat (High-Neck) Standard cotton coats absorb amines, keeping them against the skin. Use chemical-resistant aprons for synthesis scale-up.
Operational Logic & Workflow

The following decision logic dictates your safety posture based on the physical state and operation scale.

PPE_Logic Start Start: Handling (4-Methylpiperidin-3-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline Liquid Oil / Solution StateCheck->Liquid Viscous Oil QuantCheck Quantity > 100 mg? Solid->QuantCheck Level2 LEVEL 2 PPE: Level 1 + Face Shield + Sleeve Covers Liquid->Level2 High Permeation Risk HoodCheck Fume Hood Available? QuantCheck->HoodCheck Yes Level1 LEVEL 1 PPE: Double Nitrile, Goggles, Lab Coat, Fume Hood QuantCheck->Level1 No (Small Scale) HoodCheck->Level1 Yes RespReq REQUIREMENT: Add N95 or P100 Respirator HoodCheck->RespReq No (Open Bench) RespReq->Level2

Figure 1: PPE Decision Logic. Note that liquid forms require heightened protection due to faster skin permeation rates compared to solids.

Detailed Handling Protocols
Protocol A: Weighing & Dispensing (Solid Form)
  • Engineering Control: Place the balance inside a chemical fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun if the powder is fluffy; amine salts can be hygroscopic and clumpy, but free bases may carry static charge, risking dispersion.

  • Technique:

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a disposable spatula. Do not use metal spatulas if the compound is in a salt form that might react with iron (rare, but good practice).

    • Immediately wipe the spatula with a methanol-dampened Kimwipe before removing it from the hood.

Protocol B: Reaction Setup & Quenching

Context: Piperidine derivatives are often used as nucleophiles or bases.

  • The "Drop-wise" Rule: When adding (4-Methylpiperidin-3-yl)methanol to acid chlorides or alkyl halides, exotherms are instantaneous.

  • Splash Guarding: Clamp a shatter-proof sash or shield between your face and the reaction vessel.

  • Glove Discipline:

    • Change outer gloves immediately after the "setup" phase is complete.

    • Check inner gloves for sweat vs. chemical permeation (amine permeation often feels "cool" before it burns).

Emergency Response & Disposal
Exposure Response
  • Eye Contact: Flush with water for minimum 30 minutes . Do not use "neutralizing" eye drops. The high pH requires prolonged irrigation to restore physiological pH in the aqueous humor.

  • Skin Contact:

    • Dry Wipe: If solid, gently brush off.

    • Water Flush: Rinse with copious water for 15 minutes.

    • Do NOT use Vinegar: Treating amine burns with acid causes an exothermic neutralization reaction, worsening the thermal injury.

Disposal Strategy

(4-Methylpiperidin-3-yl)methanol must be segregated to prevent violent reactions in waste streams.

Waste StreamClassificationProtocol
Stream A Basic Organic Waste Dissolve in a combustible solvent (Ethanol/Acetone). Label clearly as "Basic/Amine". Do not mix with acid waste.
Stream B Solid Waste Contaminated gloves/wipes must be double-bagged in 4-mil polyethylene bags before disposal in the solid hazardous waste drum.
Stream C Aqueous Waste If in aqueous solution, adjust pH to 6-8 with dilute HCl before disposal (if local regulations permit) or dispose as "Aqueous Basic Waste".
References
  • PubChem. (n.d.). Compound Summary: Piperidin-3-ylmethanol.[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylpiperidin-3-yl)methanol
Reactant of Route 2
(4-Methylpiperidin-3-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.